molecular formula C18H15ClN4O3S B10821518 CHMFL-PI4K-127

CHMFL-PI4K-127

カタログ番号: B10821518
分子量: 402.9 g/mol
InChIキー: IHWSJFBJORCEAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CHMFL-PI4K-127 is a useful research compound. Its molecular formula is C18H15ClN4O3S and its molecular weight is 402.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C18H15ClN4O3S

分子量

402.9 g/mol

IUPAC名

5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C18H15ClN4O3S/c1-20-18(24)14-7-12(9-21-10-14)13-8-16(17(19)22-11-13)23-27(25,26)15-5-3-2-4-6-15/h2-11,23H,1H3,(H,20,24)

InChIキー

IHWSJFBJORCEAK-UHFFFAOYSA-N

正規SMILES

CNC(=O)C1=CN=CC(=C1)C2=CC(=C(N=C2)Cl)NS(=O)(=O)C3=CC=CC=C3

製品の起源

United States

Foundational & Exploratory

CHMFL-PI4K-127 Mechanism of Action in Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria, a devastating parasitic disease, necessitates the development of novel therapeutics with unique mechanisms of action to combat emerging drug resistance. One promising target is the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), an enzyme essential for the parasite's lifecycle. This document provides an in-depth technical overview of CHMFL-PI4K-127, a potent and selective inhibitor of PfPI4K. We will explore its mechanism of action, present key quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction to this compound

This compound is a novel, orally active antimalarial compound belonging to the bipyridine-sulfonamide class of inhibitors.[1] It demonstrates potent and highly selective inhibitory activity against Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][2][3] This targeted inhibition disrupts critical signaling pathways within the parasite, leading to its death. Notably, this compound is effective against both the blood and liver stages of Plasmodium in infected rodent models, highlighting its potential as a multi-stage antimalarial agent.[1]

Quantitative Efficacy of this compound

The therapeutic potential of this compound is underscored by its potent activity in both enzymatic and cellular assays.

Table 1: In Vitro Activity of this compound
ParameterTarget/StrainValueReference
IC50 PfPI4K (enzymatic assay)0.9 nM
EC50 P. falciparum (3D7 strain)25.1 nM
EC50 Range Drug-Resistant P. falciparum Strains23 - 47 nM
Table 2: In Vivo Efficacy of this compound in Rodent Models
StageDosageOutcomeReference
Blood Stage 80 mg/kgCurative effects
Liver Stage 1 mg/kgProphylactic protection

Mechanism of Action: The PfPI4K-PfCDPK7 Signaling Pathway

This compound exerts its antimalarial effect by inhibiting PfPI4K, a key enzyme in the phosphoinositide signaling pathway. This pathway is crucial for phospholipid biosynthesis and vesicular trafficking within the parasite.

PfPI4K is responsible for the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P, in turn, serves as a precursor for other important signaling molecules like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). These 4'-phosphorylated phosphoinositides (4'-PIPs) act as docking sites for effector proteins containing pleckstrin homology (PH) domains.

One such critical effector is the calcium-dependent protein kinase 7 (PfCDPK7). PfCDPK7 possesses a PH domain that binds to 4'-PIPs, a process essential for its correct subcellular localization and subsequent activation. Once localized and active, PfCDPK7 phosphorylates and regulates key enzymes involved in phosphatidylcholine (PC) synthesis, namely phosphoethanolamine-N-methyltransferase (PMT) and ethanolamine kinase (EK).

By inhibiting PfPI4K, this compound disrupts the production of 4'-PIPs. This prevents the proper localization and activation of PfCDPK7, leading to the hypophosphorylation and degradation of PMT and EK. The ultimate consequence is the impairment of phosphatidylcholine synthesis, a vital process for parasite membrane biogenesis and development, ultimately leading to parasite death.

PfPI4K_Pathway PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K PI4P Phosphatidylinositol 4-phosphate (PI4P) PfCDPK7_inactive Inactive PfCDPK7 PI4P->PfCDPK7_inactive Recruits & Activates via PH domain PfPI4K->PI4P ATP -> ADP CHMFL_PI4K_127 This compound CHMFL_PI4K_127->PfPI4K Inhibits PfCDPK7_active Active PfCDPK7 PMT_EK PMT & EK (Phosphorylated & Active) PC_Synthesis Phosphatidylcholine (PC) Synthesis Parasite_Growth Parasite Growth & Viability PfCDPK7_inactive->PfCDPK7_active PfCDPK7_active->PMT_EK Phosphorylates PMT_EK_degraded PMT & EK (Hypophosphorylated & Degraded) PMT_EK->PC_Synthesis PC_Synthesis->Parasite_Growth PC_Synthesis_Blocked PC Synthesis Blocked Parasite_Death Parasite Death

Caption: PfPI4K signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize this compound.

PfPI4K In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of PfPI4K by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant PfPI4K enzyme

  • This compound (or other test compounds)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% BSA)

  • ATP

  • Phosphatidylinositol (PI) substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

  • Add the PfPI4K enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and PI substrate to each well.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of this compound Start->Compound_Dilution Dispense_Compound Dispense compound into assay plate Compound_Dilution->Dispense_Compound Add_Enzyme Add PfPI4K enzyme and pre-incubate Dispense_Compound->Add_Enzyme Initiate_Reaction Add ATP/PI substrate mix Add_Enzyme->Initiate_Reaction Incubate_Reaction Incubate at room temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_Reaction->Stop_Reaction Detect_Signal Add Kinase Detection Reagent Stop_Reaction->Detect_Signal Read_Plate Measure luminescence Detect_Signal->Read_Plate Analyze_Data Calculate % inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the PfPI4K in vitro kinase inhibition assay.

P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay measures the proliferation of intraerythrocytic P. falciparum in the presence of test compounds by quantifying parasite DNA.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • This compound (or other test compounds)

  • Lysis buffer (containing SYBR Green I dye)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in culture medium.

  • Add the diluted compound or medium (control) to the wells of the assay plate.

  • Add the parasitized erythrocyte culture (e.g., at 1% parasitemia and 2% hematocrit) to each well.

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

  • After incubation, add lysis buffer containing SYBR Green I to each well.

  • Incubate the plates in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.

  • Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Subtract the background fluorescence from uninfected erythrocytes.

  • Calculate the percent growth inhibition for each compound concentration relative to the drug-free control and determine the EC50 value.

Growth_Assay_Workflow Start Start Compound_Plating Plate serial dilutions of this compound Start->Compound_Plating Add_Parasites Add synchronized P. falciparum culture Compound_Plating->Add_Parasites Incubate_72h Incubate for 72 hours Add_Parasites->Incubate_72h Lyse_and_Stain Add SYBR Green I lysis buffer Incubate_72h->Lyse_and_Stain Incubate_Dark Incubate in the dark Lyse_and_Stain->Incubate_Dark Read_Fluorescence Measure fluorescence Incubate_Dark->Read_Fluorescence Data_Analysis Calculate % inhibition and EC50 Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the P. falciparum growth inhibition assay.

Conclusion

This compound is a highly potent inhibitor of PfPI4K with demonstrated efficacy against both drug-sensitive and drug-resistant strains of P. falciparum, as well as activity against both liver and blood stages of the parasite. Its mechanism of action, involving the disruption of the essential PfPI4K-PfCDPK7 signaling pathway and subsequent inhibition of phospholipid biosynthesis, represents a promising avenue for the development of new antimalarial drugs. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to advance novel therapies to combat malaria.

References

CHMFL-PI4K-127: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and biological activity of CHMFL-PI4K-127, a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). This document is intended to serve as a comprehensive resource for researchers in the fields of malaria drug discovery and kinase inhibitor development.

Chemical Structure and Properties

This compound, with the IUPAC name 5-[5-(benzenesulfonamido)-6-chloro-3-pyridinyl]-N-methylpyridine-3-carboxamide, is a novel synthetic compound belonging to the bipyridine-sulfonamide chemotype.[1][2] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₅ClN₄O₃S[3][4]
Molecular Weight 402.86 g/mol [3]
IUPAC Name 5-[5-(benzenesulfonamido)-6-chloro-3-pyridinyl]-N-methylpyridine-3-carboxamide
ChEMBL ID CHEMBL4752128
CAS Number 2377604-81-2
Canonical SMILES CNC(=O)c1cncc(c1)c1cc(c(cl)n1)NS(=O)(=O)c1ccccc1

Mechanism of Action and Signaling Pathway

This compound is a highly potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme in the parasite's life cycle. PfPI4K is responsible for the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid that regulates various essential cellular processes in the parasite, including membrane trafficking and phospholipid biosynthesis.

The inhibition of PfPI4K by this compound disrupts the production of PI4P, leading to a cascade of downstream effects that ultimately inhibit parasite growth and replication. One of the key pathways affected is the regulation of another kinase, PfCDPK7, whose localization and activity are dependent on PI4P. PfCDPK7, in turn, regulates the synthesis of phosphatidylcholine (PC), a major component of cellular membranes, by phosphorylating and activating enzymes such as phosphoethanolamine-N-methyltransferase (PMT) and ethanolamine kinase (EK). By blocking the initial step in this pathway, this compound effectively halts the production of essential phospholipids, leading to parasite death.

PfPI4K_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_pathway PfPI4K Signaling Cascade This compound This compound PfPI4K PfPI4K This compound->PfPI4K Inhibits PI Phosphatidylinositol (PI) PI->PfPI4K PI4P Phosphatidylinositol 4-phosphate (PI4P) PfPI4K->PI4P ATP to ADP PfCDPK7 PfCDPK7 PI4P->PfCDPK7 Activates PMT_EK PMT & EK PfCDPK7->PMT_EK Phosphorylates & Activates PC Phosphatidylcholine (PC) (Membrane Biosynthesis) PMT_EK->PC

PfPI4K Signaling Pathway and Inhibition by this compound.

Biological Activity

This compound exhibits potent activity against the blood and liver stages of Plasmodium parasites, including drug-resistant strains. Its high selectivity for PfPI4K over human kinases makes it an attractive candidate for further drug development.

Table 2: In Vitro Activity of this compound

Target/StrainAssay TypeIC₅₀ / EC₅₀ (nM)Source
PfPI4KKinase Assay0.9
P. falciparum (3D7)Growth Inhibition25.1
P. falciparum (drug-resistant strains)Growth Inhibition23-47

Table 3: In Vivo Efficacy of this compound in Rodent Models

Parasite StageDosing RegimenEfficacySource
Blood Stage80 mg/kg (oral)Antimalarial efficacy observed
Liver Stage1 mg/kg (oral)Antimalarial efficacy observed

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound have been reported in the primary literature. Below are generalized methodologies for key experiments. For precise details, it is recommended to consult the original publication: Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (this compound) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium. Eur J Med Chem. 2020 Feb 15:188:112012.

Chemical Synthesis

The synthesis of this compound involves a multi-step process starting from commercially available precursors. A generalized workflow is depicted below.

Synthesis_Workflow Start Starting Materials (e.g., substituted pyridines) Step1 Suzuki Coupling Start->Step1 Intermediate1 Bipyridine Intermediate Step1->Intermediate1 Step2 Sulfonylation Intermediate1->Step2 Intermediate2 Sulfonamide Intermediate Step2->Intermediate2 Step3 Amidation Intermediate2->Step3 Final This compound Step3->Final

Generalized Synthetic Workflow for this compound.

Note: The specific reagents, reaction conditions (temperature, time, solvents), and purification methods are critical for successful synthesis and should be obtained from the primary research article.

In Vitro PfPI4K Inhibition Assay

The inhibitory activity of this compound against the PfPI4K enzyme is typically determined using a biochemical assay that measures the phosphorylation of a substrate. A common method is a luminescence-based kinase assay.

Kinase_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Prepare serial dilutions of This compound Mix Add compound and enzyme/substrate to microplate wells Compound->Mix Enzyme Prepare PfPI4K enzyme and substrate solution Enzyme->Mix Incubate Incubate to allow kinase reaction Mix->Incubate Add_reagent Add detection reagent (e.g., ADP-Glo™) Incubate->Add_reagent Read Measure luminescence Add_reagent->Read Calculate Calculate % inhibition Read->Calculate Determine_IC50 Determine IC₅₀ value Calculate->Determine_IC50

Experimental Workflow for In Vitro Kinase Inhibition Assay.

Protocol Outline:

  • Compound Preparation: Serially dilute this compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, combine the recombinant PfPI4K enzyme, a lipid substrate (e.g., phosphatidylinositol), and ATP in a kinase buffer.

  • Incubation: Add the diluted compound to the reaction mixture and incubate at a controlled temperature to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (correlating with kinase activity). Luminescence is a common readout.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Antimalarial Activity Assay

The efficacy of this compound against P. falciparum is assessed by measuring the inhibition of parasite growth in an in vitro culture system.

Protocol Outline:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes.

  • Compound Treatment: Add serial dilutions of this compound to the parasite culture.

  • Incubation: Incubate the treated cultures for a full parasite life cycle (e.g., 48 or 72 hours).

  • Growth Measurement: Quantify parasite growth using methods such as SYBR Green I-based fluorescence assay (to measure DNA content), microscopy (Giemsa-stained smears), or lactate dehydrogenase (pLDH) assay.

  • Data Analysis: Calculate the EC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%.

In Vivo Efficacy Studies

The antimalarial activity of this compound in a living organism is evaluated using rodent models of malaria.

Protocol Outline:

  • Animal Model: Use a suitable mouse model, such as BALB/c mice.

  • Infection: Infect the mice with a rodent-infecting Plasmodium species (e.g., P. berghei for blood-stage assays or sporozoites for liver-stage assays).

  • Drug Administration: Administer this compound orally at different doses.

  • Monitoring:

    • Blood Stage: Monitor parasitemia (the percentage of infected red blood cells) daily by examining blood smears.

    • Liver Stage: Measure the parasite load in the liver at a specific time point post-infection using methods like quantitative PCR.

  • Data Analysis: Determine the effective dose that reduces parasitemia or liver parasite burden by a certain percentage (e.g., ED₅₀ or ED₉₀).

Conclusion

This compound is a promising antimalarial drug candidate with a novel mechanism of action. Its high potency against PfPI4K, excellent in vitro and in vivo efficacy, and activity against drug-resistant strains highlight its potential to contribute to the development of new therapies to combat malaria. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential.

References

The Discovery and Synthesis of CHMFL-PI4K-127: A Novel Antimalarial Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the discovery of novel antimalarial agents with new mechanisms of action. CHMFL-PI4K-127 is a recently discovered, potent, and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme for parasite development. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data and experimental methodologies to support further research and development in the field of antimalarial drug discovery.

Discovery of this compound

This compound was identified through a structure-based drug design approach, originating from a bipyridine-sulfonamide scaffold.[1] This strategic medicinal chemistry optimization led to the discovery of a highly potent and selective inhibitor of PfPI4K.[1] The discovery was the result of a collaborative effort by research groups from the Hefei Institutes of Physical Science, Chinese Academy of Sciences, and the Institute Pasteur of Shanghai, Chinese Academy of Sciences.[2]

Synthesis of this compound

While the primary literature indicates that this compound was developed from a bipyridine-sulfonamide scaffold, a detailed, step-by-step synthesis protocol is not available in the publicly accessible domain. The general synthesis of similar sulfonamide derivatives often involves the reaction of a sulfonyl chloride with an amine.

The chemical name of this compound is 6′-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3′-bipyridine]-5-carboxamide. The logical workflow for its synthesis, based on its structure, would likely involve the coupling of a pre-functionalized bipyridine core with a phenylsulfonamide moiety.

A generalized, hypothetical synthesis workflow is presented below. It is important to note that this is a proposed pathway and not a definitive, experimentally validated protocol.

G cluster_synthesis Hypothetical Synthesis Workflow start Starting Materials: Functionalized Pyridine Precursors step1 Bipyridine Core Synthesis (e.g., Suzuki or Stille Coupling) start->step1 step2 Functional Group Interconversion (e.g., Oxidation of methyl to carboxylic acid) step1->step2 step3 Amidation Reaction (with Methylamine) step2->step3 step4 Introduction of Sulfonamide Moiety (Reaction with Phenylsulfonyl Chloride) step3->step4 final_product This compound step4->final_product

A generalized, hypothetical synthesis workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its antimalarial activity by inhibiting PfPI4K.[2] PfPI4K is a critical enzyme in the parasite's lifecycle, playing a key role in the regulation of phospholipid biosynthesis.[2] Specifically, PfPI4K generates 4'-phosphorylated phosphoinositides (PI4P), which act as signaling molecules.

The inhibition of PfPI4K by this compound disrupts downstream signaling pathways that are essential for parasite development. One such pathway involves the protein kinase PfCDPK7. The localization and activity of PfCDPK7 are regulated by PI4P. By inhibiting PfPI4K, this compound disrupts the localization of PfCDPK7, which in turn affects the synthesis of phosphatidylcholine (PC), a major component of cellular membranes.

G cluster_pathway PfPI4K Signaling Pathway in Plasmodium falciparum PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) PfPI4K->PI4P Generates PfCDPK7 PfCDPK7 PI4P->PfCDPK7 Regulates Localization and Activity PC_synthesis Phosphatidylcholine (PC) Biosynthesis PfCDPK7->PC_synthesis Promotes parasite_development Parasite Development PC_synthesis->parasite_development Essential for CHMFL_PI4K_127 This compound CHMFL_PI4K_127->PfPI4K Inhibits

The inhibitory action of this compound on the PfPI4K signaling pathway.

Quantitative Data

This compound demonstrates potent activity against both the PfPI4K enzyme and various strains of P. falciparum. It also exhibits high selectivity for the parasite kinase over human kinases.

Table 1: In Vitro Activity of this compound

Target/StrainAssay TypeIC50 / EC50 (nM)Reference
PfPI4KKinase Inhibition0.9
P. falciparum 3D7Parasite Growth25
Drug-resistant P. falciparum strainsParasite Growth23-47

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Malaria Stage | Animal Model | Dosage | Efficacy | Reference | | :--- | :--- | :--- | :--- | | | Blood Stage | Rodent | 80 mg/kg (oral) | Curative | | | Liver Stage | Rodent | 1 mg/kg (oral) | Prophylactic | |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the methodologies for the key assays used to characterize this compound.

PfPI4K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of PfPI4K by measuring the amount of ADP produced during the kinase reaction.

G cluster_workflow ADP-Glo™ Kinase Assay Workflow step1 1. Kinase Reaction: - PfPI4K enzyme - Substrate (e.g., PI) - ATP - this compound (test compound) step2 2. Add ADP-Glo™ Reagent: - Terminates kinase reaction - Depletes remaining ATP step1->step2 step3 3. Add Kinase Detection Reagent: - Converts ADP to ATP - Luciferase/luciferin reaction generates light step2->step3 step4 4. Measure Luminescence: - Signal is proportional to ADP produced (and thus kinase activity) step3->step4

Workflow for the ADP-Glo™ kinase inhibition assay.

Methodology:

  • Kinase Reaction: The kinase reaction is performed in a suitable buffer containing the PfPI4K enzyme, a phosphatidylinositol (PI) substrate, ATP, and varying concentrations of this compound.

  • ATP Depletion: After incubation, ADP-Glo™ Reagent is added to stop the kinase reaction and eliminate any unconsumed ATP.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP produced in the kinase reaction into ATP. The newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

  • Data Analysis: The luminescence is measured using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the efficacy of antimalarial compounds against the blood stages of P. falciparum by measuring the proliferation of the parasite.

Methodology:

  • Parasite Culture: A synchronized culture of P. falciparum (e.g., 3D7 strain) is cultured in human red blood cells.

  • Compound Addition: The parasite culture is treated with a range of concentrations of this compound in a 96-well plate.

  • Incubation: The plates are incubated for a period that allows for at least one full cycle of parasite replication (typically 72 hours).

  • Lysis and Staining: The red blood cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.

  • Fluorescence Measurement: The fluorescence is measured using a plate reader. The intensity of the fluorescence is proportional to the amount of parasite DNA, and thus to the number of parasites.

  • Data Analysis: The percentage of growth inhibition is calculated relative to untreated controls, and EC50 values are determined by plotting the inhibition percentage against the logarithm of the compound concentration.

In Vivo Efficacy Studies

The antimalarial efficacy of this compound in both the blood and liver stages of Plasmodium is assessed using rodent models.

Blood Stage Efficacy:

  • Infection: Mice (e.g., BALB/c) are infected with a rodent malaria parasite, such as Plasmodium yoelii.

  • Treatment: Once the infection is established, the mice are treated orally with this compound.

  • Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored daily by examining Giemsa-stained blood smears.

  • Endpoint: The efficacy of the compound is determined by the reduction in parasitemia compared to a vehicle-treated control group.

Liver Stage (Causal Prophylaxis) Efficacy:

  • Treatment: Mice (e.g., C57BL/6) are treated orally with this compound.

  • Infection: Shortly after treatment, the mice are challenged with infectious sporozoites of a rodent malaria parasite.

  • Monitoring: The development of blood-stage infection is monitored over time.

  • Endpoint: The prophylactic efficacy is determined by the absence or delay of the onset of blood-stage parasitemia in the treated group compared to the control group.

Conclusion

This compound is a promising new antimalarial drug candidate with a novel mechanism of action. Its high potency against both blood and liver stages of Plasmodium, including drug-resistant strains, and its selectivity for the parasite kinase, make it a strong candidate for further preclinical and clinical development. The data and methodologies presented in this technical guide provide a solid foundation for researchers and drug developers to build upon in the ongoing fight against malaria. Further investigation into its detailed synthesis and optimization of its pharmacokinetic and pharmacodynamic properties will be crucial next steps in its development pipeline.

References

A Technical Guide to CHMFL-PI4K-127: A Novel Dual-Stage Antimalarial Candidate Targeting PfPI4K

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant Plasmodium strains. This necessitates the discovery of novel antimalarial agents with new mechanisms of action. Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K) has been identified as a crucial and druggable target, playing a vital role across all stages of the parasite's lifecycle.[1][2] This document provides a comprehensive technical overview of CHMFL-PI4K-127, a potent and selective PfPI4K inhibitor, from its discovery through its preclinical evaluation.

Background and Discovery

This compound, chemically known as 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide, is a novel PfPI4K inhibitor developed through structure-based drug design.[1][3] The discovery started from a bipyridine-sulfonamide scaffold, which was systematically optimized through medicinal chemistry to enhance potency and selectivity against the parasite kinase.[3] This effort led to the identification of this compound as a lead candidate with potent, dual-stage (blood and liver) antimalarial activity.

Mechanism of Action and Signaling Pathway

This compound exerts its antimalarial effect by directly inhibiting the ATP-binding pocket of PfPI4K. PfPI4K is a lipid kinase essential for the parasite's intracellular development. It catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid.

The inhibition of PfPI4K by this compound disrupts the intracellular levels and distribution of PI4P. This disruption has critical downstream consequences:

  • Phospholipid Biosynthesis: PfPI4K signaling is crucial for phospholipid biosynthesis. Studies using other PI4K inhibitors have shown that the kinase regulates the localization and activity of PfCDPK7, a protein kinase that in turn promotes phosphatidylcholine (PC) synthesis.

  • Membrane Trafficking: The altered PI4P pools disrupt essential membrane trafficking processes within the parasite, including the proper formation of daughter merozoites during the late stages of schizogony in the blood stage.

The central role of PfPI4K makes it a vulnerability across multiple lifecycle stages, which explains the dual-stage efficacy of its inhibitors.

PfPI4K_Signaling_Pathway cluster_inhibition Inhibition Mechanism cluster_pathway Cellular Pathway CHMFL_PI4K_127 This compound PfPI4K PfPI4K CHMFL_PI4K_127->PfPI4K Inhibits PI4P Phosphatidylinositol 4-phosphate (PI4P) PfPI4K->PI4P Catalyzes PI Phosphatidylinositol (PI) PI->PfPI4K PfCDPK7 PfCDPK7 Localization & Activity PI4P->PfCDPK7 Regulates Mem_Trafficking Membrane Trafficking & Merozoite Development PI4P->Mem_Trafficking Regulates PL_Bio Phospholipid Biosynthesis PfCDPK7->PL_Bio Promotes

Caption: PfPI4K signaling pathway and the inhibitory action of this compound.

Data Presentation

The preclinical data for this compound demonstrates its potential as a potent antimalarial drug candidate.

ParameterTarget/StrainValueReference(s)
IC₅₀ PfPI4K Kinase0.9 nM
EC₅₀ P. falciparum (3D7, drug-sensitive)25.1 nM
EC₅₀ P. falciparum (Panel of drug-resistant strains)23 - 47 nM
Selectivity Human Lipid & Protein KinasesHigh
Parasite StageAdministrationDosageEfficacyReference(s)
Blood Stage Oral80 mg/kgPotent antimalarial effect
Liver Stage Oral1 mg/kgPotent antimalarial effect

Experimental Protocols

While detailed step-by-step protocols are proprietary to the publishing research institution, the methodologies can be summarized based on standard practices in the field.

A biochemical assay is used to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant PfPI4K.

  • Enzyme & Substrate Preparation: Recombinant PfPI4K enzyme and its substrate, phosphatidylinositol, are prepared in an appropriate assay buffer. ATP is included as the phosphate donor.

  • Compound Incubation: The enzyme is incubated with varying concentrations of this compound.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of ADP produced (correlating with kinase activity) is quantified, typically using a luminescence-based method (e.g., Kinase-Glo®).

  • Data Analysis: The reduction in kinase activity at each inhibitor concentration is measured, and the data is fitted to a dose-response curve to calculate the IC₅₀ value.

This cell-based assay measures the efficacy of the compound against live P. falciparum parasites cultured in human red blood cells.

  • Parasite Culture: A synchronized culture of P. falciparum (e.g., 3D7 strain) is maintained in human erythrocytes.

  • Compound Treatment: The infected red blood cells are exposed to a serial dilution of this compound for a standard parasite lifecycle period (e.g., 72 hours).

  • Growth Measurement: Parasite growth is quantified by measuring the amount of parasite DNA. A common method involves lysing the cells and adding a DNA-intercalating fluorescent dye like SYBR Green I.

  • Data Analysis: The fluorescence intensity, which is proportional to parasite proliferation, is plotted against the compound concentration to determine the EC₅₀ value.

Rodent models of malaria are used to assess the compound's efficacy in a living organism.

  • Blood-Stage Model: Mice are infected with a rodent-specific Plasmodium species (e.g., P. berghei). Once parasitemia is established, mice are treated orally with this compound (e.g., 80 mg/kg). Parasitemia is monitored daily via blood smears to assess the reduction in parasite load compared to a vehicle-treated control group.

  • Liver-Stage Model: Mice are infected with P. berghei sporozoites. This compound (e.g., 1 mg/kg) is administered orally. The prophylactic efficacy is determined by measuring the parasite load in the liver a few days post-infection, typically using qPCR to quantify parasite-specific 18S rRNA.

Drug_Discovery_Workflow cluster_discovery Discovery & Optimization cluster_evaluation Preclinical Evaluation Scaffold Bipyridine-Sulfonamide Scaffold Identified MedChem Medicinal Chemistry Optimization (Structure-Based Design) Scaffold->MedChem Candidate This compound Identified MedChem->Candidate Biochem Biochemical Assay (vs. PfPI4K) Candidate->Biochem InVitro In Vitro Assay (vs. P. falciparum strains) Biochem->InVitro InVivo In Vivo Efficacy (Rodent Models) InVitro->InVivo PK Pharmacokinetic Studies (Mice, Rats) InVivo->PK

Caption: The discovery and evaluation workflow for this compound.

Conclusion

This compound is a highly promising preclinical antimalarial candidate with several key advantages. It exhibits nanomolar potency against its target, PfPI4K, and potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. Crucially, its efficacy in rodent models demonstrates activity against both the symptomatic blood stages and the silent liver stages of infection, a profile that is highly desirable for both treatment and prevention of malaria. With favorable pharmacokinetic properties and high selectivity over human kinases, this compound represents a significant advancement in the pursuit of new-generation antimalarials and validates PfPI4K as a high-value target for malaria eradication efforts.

References

CHMFL-PI4K-127: A Potent Inhibitor of Plasmodium Liver Stage Development

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, and the emergence of drug-resistant Plasmodium parasites necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. The liver stage of the Plasmodium lifecycle is an attractive target for prophylactic drugs, as it represents a bottleneck in the infection process before the onset of clinical symptoms. Phosphatidylinositol 4-kinase (PI4K) has been identified as a crucial enzyme for the survival and development of Plasmodium parasites at all stages of their lifecycle, making it a promising target for new multistage antimalarials.[1][2] CHMFL-PI4K-127 is a novel, potent, and highly selective inhibitor of Plasmodium falciparum PI4K (PfPI4K) that has demonstrated significant activity against both the blood and liver stages of the parasite.[3][4] This technical guide provides an in-depth overview of the activity of this compound against Plasmodium liver stages, including available quantitative data, experimental methodologies, and the underlying signaling pathway.

Quantitative Data on the Bioactivity of this compound

This compound exhibits potent activity against its target enzyme, PfPI4K, and various strains of Plasmodium falciparum in vitro. Furthermore, it has demonstrated significant efficacy in an in vivo model of Plasmodium liver stage infection.

ParameterSpecies/StrainValueReference
Enzymatic Inhibition
IC50 vs. PfPI4KP. falciparum0.9 nM[3]
In Vitro Cell-Based Activity
EC50 vs. 3D7 (Asexual Blood Stage)P. falciparum25.1 nM
EC50 vs. Drug-Resistant StrainsP. falciparum23-47 nM
IC50 vs. Liver Stage SchizontsPlasmodium spp.Not Reported
In Vivo Efficacy (Liver Stage)
Oral Dose for ProphylaxisP. yoelii in BALB/c mice1 mg/kg
Outcome of 1 mg/kg doseP. yoelii in BALB/c miceFull protection and cure

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's activity against Plasmodium liver stages are based on established methodologies in the field. While the specific details from the primary publication by Liang et al. are not fully available, the following represents a standard approach for such investigations.

In Vivo Causal Prophylaxis Study in a Rodent Model

This experiment is designed to assess the ability of a compound to prevent the development of blood-stage malaria by eliminating the parasites in the liver.

  • Animal Model: BALB/c mice are typically used for their susceptibility to rodent malaria parasites.

  • Parasite: A transgenic Plasmodium berghei or Plasmodium yoelii strain expressing luciferase is often used to allow for the quantification of liver parasite burden through in vivo bioluminescence imaging.

  • Infection: Mice are infected via intravenous tail vein injection of a defined number of sporozoites (e.g., 10,000).

  • Drug Administration: this compound is administered orally at the specified dose (e.g., 1 mg/kg). The timing of administration is critical for assessing prophylactic activity and is typically given shortly before or at the time of sporozoite injection.

  • Quantification of Liver Stage Burden: At a set time point post-infection (e.g., 48 hours), the parasite load in the liver is quantified. This can be done by in vivo bioluminescence imaging of anesthetized mice after the injection of a luciferase substrate. The resulting luminescence signal is proportional to the number of viable parasites.

  • Monitoring for Blood Stage Infection: Following the assessment of liver stage burden, a drop of blood is taken from the mice daily for a set period (e.g., 14 days) to prepare a thin blood smear. The smears are stained with Giemsa and examined under a microscope to check for the presence of asexual blood-stage parasites (patency). The absence of parasites in the blood indicates successful causal prophylaxis.

In Vitro Liver Stage Inhibition Assay

This assay evaluates the direct effect of a compound on the development of Plasmodium liver schizonts in cultured hepatocytes.

  • Cell Line: Human hepatoma cell lines such as HepG2 or Huh7 are commonly used as they can be readily infected by Plasmodium sporozoites.

  • Parasite: Plasmodium berghei or Plasmodium yoelii sporozoites are dissected from the salivary glands of infected Anopheles mosquitoes.

  • Infection: A monolayer of the hepatoma cells is infected with a known number of sporozoites.

  • Drug Treatment: After allowing time for the sporozoites to invade the hepatocytes, the culture medium is replaced with a medium containing serial dilutions of this compound.

  • Assessment of Parasite Development: After a suitable incubation period (e.g., 48-72 hours), the development of the liver schizonts is assessed. This can be done through various methods, including:

    • Immunofluorescence Staining: The cells are fixed and stained with an antibody against a parasite protein (e.g., HSP70 or UIS4) to visualize the schizonts. The number and size of the schizonts are then quantified using automated microscopy and image analysis software.

    • Luciferase Assay: If a luciferase-expressing parasite line is used, the cells can be lysed, and the luciferase activity is measured using a luminometer. The reduction in luciferase activity in treated wells compared to untreated controls indicates inhibition of parasite growth.

  • Data Analysis: The data is used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated.

Signaling Pathways and Experimental Workflows

PfPI4K Signaling Pathway in Plasmodium

This compound targets PfPI4K, a critical enzyme in the phosphoinositide signaling pathway of the parasite. PfPI4K catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI(4)P). PI(4)P is a key signaling molecule and a precursor for other important phosphoinositides. In Plasmodium, PI(4)P plays a crucial role in regulating vesicular trafficking, which is essential for the transport of proteins and lipids to various cellular compartments, including the plasma membrane and the food vacuole. Disruption of this pathway by this compound leads to defects in parasite development and ultimately cell death.

PI4K_Signaling_Pathway cluster_membrane Parasite Membrane cluster_cytoplasm Parasite Cytoplasm PI Phosphatidylinositol (PI) PfPI4K Plasmodium PI4K (PfPI4K) PI->PfPI4K Substrate PI4P Phosphatidylinositol 4-phosphate (PI(4)P) PfPI4K->PI4P Catalyzes CHMFL This compound CHMFL->PfPI4K Inhibits VesicularTrafficking Vesicular Trafficking (e.g., via Rab11A) PI4P->VesicularTrafficking Regulates PhospholipidBiosynthesis Phospholipid Biosynthesis PI4P->PhospholipidBiosynthesis Precursor for ParasiteDevelopment Parasite Development & Survival (Liver Stage) VesicularTrafficking->ParasiteDevelopment Essential for PhospholipidBiosynthesis->ParasiteDevelopment Essential for InVivo_Workflow A 1. Sporozoite Dissection (from infected mosquitoes) B 2. Mouse Infection (IV injection of sporozoites) A->B D 4. In Vivo Imaging (Quantify liver parasite burden at 48h) B->D E 5. Blood Smear Monitoring (Daily for 14 days) B->E C 3. Drug Administration (Oral gavage of this compound) C->B Concurrent with infection F 6. Data Analysis (Assess protection) D->F E->F

References

Investigating the Role of PI4K in Malaria with CHMFL-PI4K-127: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the discovery and development of novel antimalarial agents with new mechanisms of action. One such promising therapeutic target is the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), an enzyme crucial for the parasite's life cycle.[1][2] This technical guide provides an in-depth overview of the investigation into the role of PfPI4K in malaria, with a specific focus on the potent and selective inhibitor, CHMFL-PI4K-127.

This compound is a novel, orally bioavailable PfPI4K inhibitor developed through a structure-based drug design approach.[1][2] It demonstrates potent antimalarial activity against both the blood and liver stages of Plasmodium, making it a promising candidate for further drug development.[3] This document will detail the quantitative data associated with this compound's efficacy, provide comprehensive experimental protocols for its evaluation, and visualize the pertinent signaling pathways and experimental workflows.

The Role of PfPI4K in Plasmodium falciparum

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a critical role in various cellular processes, including signal transduction and membrane trafficking, by catalyzing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). In Plasmodium falciparum, PfPI4K is essential for the parasite's survival and replication across different life cycle stages.

The primary function of PfPI4K is in regulating membrane trafficking events. Specifically, it is involved in the generation of PI4P pools at the Golgi apparatus, which are crucial for the recruitment of effector proteins that mediate the formation of transport vesicles destined for the parasite's plasma membrane. This process is vital for the late-stage development of the parasite, particularly the ingression of the plasma membrane around developing daughter merozoites during schizogony.

Furthermore, the PfPI4K signaling pathway is intricately linked to phospholipid biosynthesis. Inhibition of PfPI4K disrupts the localization and activity of downstream effectors, such as PfCDPK7, a calcium-dependent protein kinase. This disruption, in turn, impairs the synthesis of essential phospholipids like phosphatidylcholine (PC), further highlighting the critical role of PfPI4K in maintaining the parasite's cellular integrity and function.

Quantitative Data for this compound

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound
ParameterTarget/StrainValueReference
IC50PfPI4K enzyme0.9 nM
EC50P. falciparum 3D7 strain25.1 nM
EC50Drug-resistant P. falciparum strains23-47 nM
Table 2: In Vivo Efficacy of this compound in Rodent Models
StageDosageEffectReference
Blood Stage80 mg/kgAntimalarial efficacy
Liver Stage1 mg/kgAntimalarial efficacy
Table 3: Pharmacokinetic Properties of this compound
SpeciesKey FeatureReference
Rats & MiceFavorable pharmacokinetic properties

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide the experimental protocols for the key assays used to characterize this compound.

In Vitro PfPI4K Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of PfPI4K.

  • Reagents and Materials:

    • Recombinant PfPI4K enzyme

    • This compound

    • ATP

    • Phosphatidylinositol (PI) substrate

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add the PfPI4K enzyme, PI substrate, and this compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the enzyme reaction.

    • Stop the reaction and measure the amount of ADP produced using a detection reagent.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Antiplasmodial Activity Assay

This assay measures the efficacy of this compound in inhibiting the growth of P. falciparum in an in vitro culture of human red blood cells.

  • Reagents and Materials:

    • P. falciparum culture (e.g., 3D7 strain)

    • Human red blood cells (O+)

    • Complete culture medium (e.g., RPMI-1640 with supplements)

    • This compound

    • SYBR Green I nucleic acid stain

    • 96-well plates

  • Procedure:

    • Synchronize the P. falciparum culture to the ring stage.

    • Prepare serial dilutions of this compound in the culture medium.

    • In a 96-well plate, add the parasitized red blood cells and the different concentrations of this compound.

    • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

    • After incubation, lyse the cells and stain the parasite DNA with SYBR Green I.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of parasite growth inhibition for each concentration compared to a no-drug control.

    • Determine the EC50 value by plotting the data in a dose-response curve.

In Vivo Antimalarial Efficacy in a Mouse Model

This protocol assesses the therapeutic efficacy of this compound in a rodent model of malaria.

  • Animals and Parasites:

    • BALB/c mice

    • Plasmodium berghei or Plasmodium yoelii

  • Procedure for Blood Stage Efficacy:

    • Infect mice with the Plasmodium parasite.

    • Once parasitemia is established, administer this compound orally at the desired dose (e.g., 80 mg/kg) for a specified number of days.

    • Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.

    • Compare the parasitemia levels in the treated group to a vehicle-treated control group to determine the efficacy of the compound.

  • Procedure for Liver Stage Efficacy:

    • Infect mice with Plasmodium sporozoites.

    • Administer this compound orally at the desired dose (e.g., 1 mg/kg) shortly after infection.

    • After a few days, assess the parasite load in the liver using methods such as quantitative PCR.

    • Compare the liver parasite burden in the treated group to a control group.

Pharmacokinetic Studies in Rodents

This protocol evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Animals:

    • Rats and mice

  • Procedure:

    • Administer a single dose of this compound to the animals, either orally or intravenously.

    • Collect blood samples at various time points after administration.

    • Process the blood samples to obtain plasma.

    • Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Visualizations

PfPI4K Signaling Pathway in Plasmodium falciparum

PfPI4K_Signaling_Pathway cluster_membrane Parasite Plasma Membrane cluster_downstream Downstream Effectors PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) PfPI4K->PI4P Catalyzes CHMFL This compound CHMFL->PfPI4K Inhibits PfCDPK7 PfCDPK7 PI4P->PfCDPK7 Recruits & Activates Vesicle_Trafficking Vesicle Trafficking & Merozoite Development PI4P->Vesicle_Trafficking Regulates Phospholipid_Biosynthesis Phospholipid Biosynthesis (e.g., Phosphatidylcholine) PfCDPK7->Phospholipid_Biosynthesis Regulates Phospholipid_Biosynthesis->Vesicle_Trafficking

Caption: PfPI4K signaling pathway in P. falciparum.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Drug Development Enzyme_Assay PfPI4K Enzyme Inhibition Assay (Determine IC50) Cell_Assay Antiplasmodial Activity Assay (Determine EC50) Enzyme_Assay->Cell_Assay Efficacy Antimalarial Efficacy in Mouse Model (Blood & Liver Stages) Cell_Assay->Efficacy PK Pharmacokinetic Studies in Rodents (ADME Properties) Cell_Assay->PK Lead_Optimization Lead Optimization Efficacy->Lead_Optimization PK->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound represents a significant advancement in the pursuit of novel antimalarial therapies. Its high potency and selectivity for PfPI4K, coupled with its efficacy against both blood and liver stages of the Plasmodium parasite, underscore the potential of targeting this essential kinase. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this promising area. The continued investigation of this compound and other PfPI4K inhibitors is a critical step towards overcoming the challenge of drug-resistant malaria and ultimately achieving the goal of malaria eradication.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Assay of CHMFL-PI4K-127 against Plasmodium falciparum Phosphatidylinositol 4-Kinase (PfPI4K)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a devastating infectious disease caused by Plasmodium parasites, necessitates the continuous development of novel therapeutics to combat emerging drug resistance. One promising drug target is the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), an enzyme crucial for multiple stages of the parasite's life cycle.[1] CHMFL-PI4K-127 is a potent and highly selective inhibitor of PfPI4K, demonstrating significant antimalarial activity against both the blood and liver stages of the Plasmodium parasite.[2][3][4][5] This document provides detailed application notes and a comprehensive in vitro assay protocol to evaluate the inhibitory activity of this compound and other compounds against PfPI4K.

Signaling Pathway of PfPI4K

PfPI4K plays a critical role in the biosynthesis of phospholipids within the parasite. The enzyme catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P then acts as a signaling molecule, recruiting and activating other proteins, such as the calcium-dependent protein kinase 7 (PfCDPK7). PfCDPK7, in turn, regulates key enzymes involved in the synthesis of phosphatidylcholine (PC), a major component of cellular membranes. By inhibiting PfPI4K, this compound disrupts this essential signaling cascade, leading to parasite death.

PfPI4K_Signaling_Pathway cluster_membrane Parasite Membranes PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K PI4P Phosphatidylinositol 4-Phosphate (PI4P) PfCDPK7 PfCDPK7 PI4P->PfCDPK7 Recruits & Activates PfPI4K->PI4P ATP to ADP CHMFL This compound CHMFL->PfPI4K Inhibition PC_synthesis Phosphatidylcholine (PC) Synthesis Enzymes (e.g., PMT, EK) PfCDPK7->PC_synthesis Regulates PC Phosphatidylcholine (PC) PC_synthesis->PC Catalyzes Parasite_Growth Parasite Growth & Proliferation PC->Parasite_Growth Essential for

PfPI4K signaling pathway and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and antiparasitic activities of this compound.

Table 1: In Vitro Enzymatic Inhibition of PfPI4K by this compound

CompoundTargetIC₅₀ (nM)Assay Method
This compoundPfPI4K0.9Biochemical Kinase Assay

Data sourced from multiple publications referencing biochemical assays.

Table 2: In Vitro Antiparasitic Activity of this compound against P. falciparum

CompoundP. falciparum StrainEC₅₀ (nM)Assay Method
This compound3D725.1SYBR Green I-based cell proliferation assay
This compoundDrug-Resistant Strains23-47SYBR Green I-based cell proliferation assay

Data sourced from studies on the antiparasitic effects of the compound.

Experimental Protocols

This section details a representative protocol for determining the in vitro inhibitory activity of compounds against recombinant PfPI4K using a luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay. This protocol is adapted from established methods for Plasmodium PI4K assays.

Objective:

To determine the 50% inhibitory concentration (IC₅₀) of this compound against recombinant PfPI4K.

Materials:
  • Recombinant PfPI4K (or highly homologous PvPI4K)

  • This compound

  • Phosphatidylinositol (PI)

  • n-Octylglucoside (OG)

  • ATP

  • Tris-HCl

  • Dithiothreitol (DTT)

  • Manganese chloride (MnCl₂)

  • Triton X-100

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or Transcreener® ADP² FP Assay Kit (BellBrook Labs)

  • 384-well white, solid-bottom plates

  • Plate reader capable of luminescence or fluorescence polarization detection

Reagent Preparation:
  • Kinase Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MnCl₂, 0.2% Triton X-100. Prepare fresh and keep on ice.

  • PI Substrate Solution: Dissolve L-α-phosphatidylinositol (PI) in 3% n-Octylglucoside (OG) to a stock concentration. For the assay, dilute to a final concentration of 11 µM in Kinase Buffer.

  • Enzyme Solution: Dilute recombinant PfPI4K in Kinase Buffer to a working concentration of 2 nM (for a final assay concentration of 1 nM). Keep on ice.

  • ATP Solution: Prepare a stock solution of ATP in water. For the assay, dilute to a working concentration of 20 µM in Kinase Buffer (for a final assay concentration of 10 µM).

  • Compound Dilution Series: Prepare a serial dilution of this compound in DMSO. Then, dilute each concentration into Kinase Buffer to the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

Experimental Workflow:

Assay_Workflow start Start prep Prepare Reagents: - Kinase Buffer - PI Substrate - PfPI4K Enzyme - ATP Solution - this compound Dilutions start->prep dispense_cmpd Dispense Compound Dilutions & Controls (DMSO) to Plate prep->dispense_cmpd add_enzyme Add PfPI4K Enzyme Solution dispense_cmpd->add_enzyme pre_incubate Pre-incubate at Room Temperature add_enzyme->pre_incubate initiate_rxn Initiate Reaction by Adding PI Substrate and ATP Solution pre_incubate->initiate_rxn incubate_rxn Incubate for 1 hour at Room Temperature initiate_rxn->incubate_rxn stop_rxn Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_rxn->stop_rxn incubate_stop Incubate for 40 minutes at Room Temperature stop_rxn->incubate_stop detect_adp Add Kinase Detection Reagent incubate_stop->detect_adp incubate_detect Incubate for 30-60 minutes at Room Temperature detect_adp->incubate_detect read_lum Read Luminescence incubate_detect->read_lum analyze Analyze Data: - Normalize to Controls - Plot Dose-Response Curve - Calculate IC₅₀ read_lum->analyze end End analyze->end

Workflow for the in vitro PfPI4K inhibition assay.
Assay Procedure (384-well plate format):

  • Compound Addition: Add 2.5 µL of the diluted this compound or DMSO vehicle control to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of the 2 nM PfPI4K enzyme solution to all wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 5 µL of a solution containing 20 µM ATP and 11 µM PI substrate in Kinase Buffer to initiate the reaction. The final reaction volume is 10 µL.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:
  • Subtract the background luminescence (no enzyme control) from all experimental wells.

  • Normalize the data by setting the average signal of the DMSO-only wells (no inhibition) to 100% activity and the average signal of a high concentration of a known inhibitor (or no ATP control) to 0% activity.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

The provided protocol offers a robust framework for assessing the inhibitory potential of compounds like this compound against P. falciparum PI4K. This assay is a critical tool in the discovery and development of novel antimalarial drugs targeting this essential parasite enzyme. The high potency and selectivity of this compound underscore the therapeutic potential of targeting the PfPI4K signaling pathway.

References

Application Notes and Protocols for CHMFL-PI4K-127 in Plasmodium Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-PI4K-127 is a potent and highly selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][2] This novel compound, belonging to the bipyridine-sulfonamide chemical class, has demonstrated significant antimalarial activity against both the blood and liver stages of Plasmodium parasites.[1][2] Its mechanism of action targets PfPI4K, a crucial enzyme in the parasite's lifecycle, making it a promising candidate for the development of new antimalarial drugs, particularly in the context of emerging drug resistance.[1] These application notes provide detailed protocols for the use of this compound in in vitro and in vivoPlasmodium research settings.

Mechanism of Action

This compound exerts its antimalarial effect by inhibiting the enzymatic activity of PfPI4K. This kinase is essential for the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in vesicular trafficking and membrane dynamics within the parasite. By disrupting PI4P synthesis, this compound interferes with critical cellular processes, ultimately leading to parasite death. The high selectivity of this compound for the parasite's PI4K over human orthologs underscores its potential as a specific and safe therapeutic agent.

cluster_pathway PfPI4K Signaling Pathway Inhibition PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K PI4P Phosphatidylinositol 4-phosphate (PI4P) VesicularTrafficking Vesicular Trafficking & Membrane Dynamics PI4P->VesicularTrafficking PfPI4K->PI4P ATP -> ADP CHMFL This compound CHMFL->PfPI4K Inhibition ParasiteSurvival Parasite Survival VesicularTrafficking->ParasiteSurvival Inhibition->VesicularTrafficking Disruption

Caption: Inhibition of the PfPI4K signaling pathway by this compound.

Data Presentation

In Vitro Efficacy of this compound
ParameterValueTarget/StrainReference
IC50 0.9 nMPfPI4K (enzyme)
EC50 25 nMP. falciparum 3D7
EC50 Range 23-47 nMDrug-resistant P. falciparum strains
In Vivo Efficacy of this compound in Rodent Models
StageEffective DoseAdministrationReference
Blood Stage 80 mg/kgOral
Liver Stage 1 mg/kgOral

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on its reported solubility, dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Ensure complete dissolution by vortexing.

  • Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

In Vitro Blood-Stage Antimalarial Assay (SYBR Green I-based)

This protocol is adapted from standard SYBR Green I-based fluorescence assays for determining parasite growth inhibition.

cluster_workflow In Vitro Blood-Stage Assay Workflow start Start: Synchronized Ring-Stage Culture prepare_plates Prepare 96-well plates with serial dilutions of this compound start->prepare_plates add_parasites Add infected erythrocytes (1% parasitemia, 2% hematocrit) prepare_plates->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse Lyse erythrocytes and stain DNA with SYBR Green I incubate->lyse read_fluorescence Read fluorescence (485 nm excitation / 530 nm emission) lyse->read_fluorescence analyze Analyze data and calculate EC50 values read_fluorescence->analyze

Caption: Workflow for the in vitro blood-stage antimalarial assay.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 with Albumax, hypoxanthine, and gentamicin)

  • Uninfected human erythrocytes

  • This compound stock solution

  • SYBR Green I lysis buffer

  • 96-well black, clear-bottom microplates

  • Standard antimalarial drugs for positive controls (e.g., chloroquine, artemisinin)

  • DMSO for vehicle control

Procedure:

  • Plate Preparation:

    • Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.

    • Transfer the dilutions to the final assay plate. Include wells for positive controls and a vehicle control (DMSO, final concentration ≤ 0.5%).

  • Parasite Culture Preparation:

    • Adjust a synchronized ring-stage P. falciparum culture to 1% parasitemia and 2% hematocrit with uninfected erythrocytes and complete medium.

  • Assay Incubation:

    • Add the parasite culture to each well of the assay plate.

    • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining:

    • After incubation, freeze the plate at -80°C to lyse the red blood cells. Alternatively, add SYBR Green I lysis buffer directly to each well.

    • If frozen, thaw the plate and add SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

    • Subtract the background fluorescence from uninfected red blood cell controls.

    • Calculate the percentage of parasite growth inhibition relative to the vehicle control.

    • Determine the EC50 value by fitting the dose-response data to a suitable model using graphing software.

In Vitro Liver-Stage Antimalarial Assay

This protocol is a general guideline for assessing the activity of this compound against liver-stage parasites.

Materials:

  • Cryopreserved primary human hepatocytes or a suitable hepatoma cell line (e.g., HC-04)

  • Collagen-coated 96-well plates

  • Hepatocyte culture medium

  • P. falciparum sporozoites

  • This compound stock solution

  • Fixation and permeabilization buffers

  • Primary antibody against a parasite protein (e.g., anti-PfCSP)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Cell Seeding:

    • Seed hepatocytes in collagen-coated 96-well plates and culture until a confluent monolayer is formed.

  • Sporozoite Infection:

    • Add freshly dissected P. falciparum sporozoites to the hepatocyte cultures.

    • Centrifuge the plate at a low speed to facilitate sporozoite contact with the cells.

    • Incubate for several hours to allow for invasion.

  • Compound Treatment:

    • After invasion, wash the wells to remove non-invaded sporozoites.

    • Add hepatocyte culture medium containing serial dilutions of this compound. Include appropriate controls.

    • Incubate the plates for 3 to 6 days, replacing the medium with freshly prepared compound dilutions daily.

  • Immunofluorescence Staining:

    • After the incubation period, fix and permeabilize the cells.

    • Stain with a primary antibody targeting a liver-stage parasite antigen, followed by a fluorescently labeled secondary antibody and a nuclear stain.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the number and size of developing exoerythrocytic forms (EEFs) to determine the inhibitory effect of this compound.

    • Calculate EC50 values based on the reduction in EEF numbers or size.

In Vivo Efficacy Study in a Rodent Model

This is a representative protocol for evaluating the blood-stage efficacy of this compound in a mouse model.

Materials:

  • Suitable mouse strain (e.g., BALB/c)

  • Rodent malaria parasite (e.g., Plasmodium yoelii or Plasmodium berghei)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% HPMC, 0.2% Tween 80 in water)

  • Blood collection supplies

  • Giemsa stain

Procedure:

  • Infection:

    • Infect mice intravenously or intraperitoneally with parasitized red blood cells.

  • Compound Administration:

    • Once a patent parasitemia is established (e.g., 1-2%), randomize the mice into treatment and control groups.

    • Administer this compound orally at the desired dose (e.g., 80 mg/kg) once daily for a specified duration (e.g., 4 days). The control group receives the vehicle only.

  • Monitoring:

    • Monitor parasitemia daily by collecting a small amount of blood from the tail vein and examining Giemsa-stained thin blood smears.

    • Monitor the overall health of the mice (weight, clinical signs).

  • Data Analysis:

    • Plot the mean parasitemia for each group over time.

    • Calculate the percentage of parasite suppression compared to the vehicle control group.

    • Evaluate the survival of the mice in each group.

Conclusion

This compound is a potent inhibitor of Plasmodium PI4K with demonstrated activity against both drug-sensitive and drug-resistant strains, as well as liver-stage parasites. The protocols outlined in these application notes provide a framework for researchers to further investigate the antimalarial properties of this promising compound. Adherence to standard laboratory practices for Plasmodium culture and animal handling is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for CHMFL-PI4K-127 in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHMFL-PI4K-127 is a potent and highly selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a critical enzyme for parasite development.[1][2][3][4] This compound has demonstrated significant antimalarial efficacy in in vivo rodent models, targeting both the blood and liver stages of Plasmodium infection.[1] this compound is orally bioavailable and exhibits favorable pharmacokinetic properties in both mice and rats. These characteristics position this compound as a promising candidate for further preclinical and clinical development as a novel antimalarial agent. This document provides a summary of the available data on its in vivo dosage and a generalized protocol for its application in rodent models based on published literature.

Quantitative Data Summary

Detailed quantitative pharmacokinetic data for this compound in rodent models, such as Cmax, Tmax, AUC, and bioavailability, are not publicly available in the reviewed literature. The primary research articles describe the compound as having "favorable pharmacokinetic properties" but do not provide specific numerical data in a tabular format.

The known in vivo efficacy data for oral administration in rodent models is summarized in the table below.

Parameter Dosage Rodent Model Application Reference
Efficacious Dose80 mg/kgInfected Rodent ModelBlood Stage Malaria
Efficacious Dose1 mg/kgInfected Rodent ModelLiver Stage Malaria

Signaling Pathway

This compound exerts its antimalarial effect by inhibiting PfPI4K. This kinase is responsible for the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling molecule that recruits other proteins to specific cellular membranes. In Plasmodium falciparum, PfPI4K-generated PI4P is crucial for the localization and activation of PfCDPK7, a calcium-dependent protein kinase. PfCDPK7, in turn, promotes the synthesis of phosphatidylcholine, a major component of cell membranes, which is essential for the parasite's growth and development. By inhibiting PfPI4K, this compound disrupts this critical signaling pathway, leading to parasite death.

PI4K_Signaling_Pathway cluster_parasite Plasmodium falciparum PI Phosphatidylinositol (PI) PI4K PfPI4K PI->PI4K Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4K->PI4P Catalyzes CHMFL This compound CHMFL->PI4K Inhibits PfCDPK7 PfCDPK7 PI4P->PfCDPK7 Activates PC_synthesis Phosphatidylcholine Synthesis PfCDPK7->PC_synthesis Promotes Parasite_Growth Parasite Growth & Development PC_synthesis->Parasite_Growth Essential for

Caption: PfPI4K Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are generalized experimental protocols for the in vivo administration of this compound to rodent models based on the available literature. Specific details such as the vehicle composition and dosing volume were not specified in the reviewed abstracts and would need to be optimized by the researcher.

Experimental Workflow

Experimental_Workflow A Preparation of This compound Formulation D Oral Administration of This compound or Vehicle A->D B Rodent Model Selection (e.g., Swiss Albino Mice) C Infection with Plasmodium Species B->C C->D E Monitoring of Parasitemia (Blood Stage) D->E F Assessment of Liver Stage Burden (e.g., Bioluminescence Imaging) D->F G Data Analysis and Efficacy Determination E->G F->G

Caption: General Workflow for In Vivo Efficacy Studies.

Materials
  • This compound

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile water, or a mixture of DMSO, Tween 80, and saline. The optimal vehicle should be determined empirically.)

  • Infected rodent models (e.g., Swiss albino mice or Sprague-Dawley rats)

  • Oral gavage needles

  • Syringes

Procedure for Oral Administration
  • Formulation Preparation:

    • Accurately weigh the required amount of this compound.

    • Prepare the vehicle solution. A common vehicle for oral administration in rodents is 0.5% CMC-Na. Alternatively, a formulation containing DMSO, Tween 80, and saline can be used to improve solubility, but care must be taken to keep the DMSO concentration low to avoid toxicity.

    • Suspend or dissolve this compound in the vehicle to achieve the desired final concentration for dosing (e.g., 8 mg/mL for an 80 mg/kg dose in a mouse receiving a 10 mL/kg volume).

    • Ensure the formulation is homogenous by vortexing or sonicating.

  • Dosing:

    • Accurately determine the body weight of each animal before dosing.

    • Calculate the required volume of the drug formulation to be administered to each animal based on its body weight and the target dose. A typical oral gavage volume for mice is 5-10 mL/kg.

    • Administer the calculated volume of the this compound formulation or vehicle (for the control group) to the animals using an appropriate-sized oral gavage needle.

    • Observe the animals for any immediate adverse reactions.

Efficacy Assessment
  • Blood Stage Efficacy (e.g., 80 mg/kg):

    • Following infection and treatment, monitor parasitemia daily by collecting a small amount of blood from the tail vein and preparing a Giemsa-stained thin blood smear.

    • Count the number of infected red blood cells out of a total number of red blood cells to determine the percentage of parasitemia.

    • Compare the parasitemia levels between the treated and vehicle control groups to determine the efficacy of the compound.

  • Liver Stage Efficacy (e.g., 1 mg/kg):

    • For liver-stage assessment, rodent models are often infected with luciferase-expressing sporozoites.

    • Administer this compound according to the study design.

    • At a predetermined time point post-infection, assess the liver parasite burden using an in vivo bioluminescence imaging system.

    • Compare the bioluminescence signal between the treated and vehicle control groups to determine the effect on liver-stage parasite development.

Disclaimer

The information provided in these application notes is based on a review of publicly available scientific literature. The specific protocols are generalized, and researchers should develop and validate their own detailed procedures based on their specific experimental needs and in compliance with all applicable institutional and governmental regulations regarding animal welfare. The absence of detailed, publicly available pharmacokinetic data necessitates that researchers conduct their own pharmacokinetic studies to determine the optimal dosing regimen for their specific models and research questions.

References

Reconstituting CHMFL-PI4K-127 from powder for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, handling, and experimental use of CHMFL-PI4K-127, a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).

Product Information

This compound is a small molecule inhibitor with significant anti-malarial properties, targeting the lipid kinase PfPI4K, which is essential for the parasite's life cycle.[1][2][3] Understanding its characteristics is crucial for designing and interpreting experiments.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 402.86 g/mol [1]
IC₅₀ (PfPI4K) 0.9 nM[4]
EC₅₀ (P. falciparum 3D7) 25.1 nM
Solubility in DMSO ≥ 125 mg/mL (≥ 310.29 mM)

Reconstitution and Storage of this compound Powder

Proper reconstitution and storage are critical to maintain the stability and activity of this compound.

Materials Required
  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Protocol for Reconstituting a 10 mM Stock Solution
  • Equilibrate: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing (Optional, if not pre-aliquoted): If working with a larger quantity of powder, accurately weigh the desired amount in a sterile microcentrifuge tube.

  • Solvent Addition: To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound powder (MW: 402.86), add 248.23 µL of DMSO.

    • Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

  • Dissolution: Gently vortex or sonicate the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots as recommended below.

Storage Conditions
Solution TypeStorage TemperatureShelf Life
Powder -20°CAs specified by the manufacturer
Stock Solution in DMSO -80°CUp to 6 months
-20°CUp to 1 month

Note: Avoid repeated freeze-thaw cycles of the stock solution.

PI4K Signaling Pathway

Phosphatidylinositol 4-kinases (PI4Ks) are crucial enzymes in the phosphoinositide signaling pathway. They catalyze the phosphorylation of phosphatidylinositol (PI) at the 4-position of the inositol ring to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key lipid messenger and a precursor for the synthesis of other important signaling molecules like PI(4,5)P₂. This pathway is involved in regulating various cellular processes, including membrane trafficking and signal transduction.

PI4K_Signaling_Pathway PI4K Signaling Pathway PI PI (Phosphatidylinositol) PI4K PI4K PI->PI4K PI4P PI4P (Phosphatidylinositol 4-Phosphate) PI4K->PI4P CHMFL This compound CHMFL->PI4K PIP5K PIP5K PI4P->PIP5K PI45P2 PI(4,5)P₂ PIP5K->PI45P2 PLC PLC PI45P2->PLC DAG DAG PLC->DAG IP3 IP₃ PLC->IP3 Downstream Downstream Signaling (e.g., Membrane Trafficking, Ca²⁺ Release) DAG->Downstream IP3->Downstream

Caption: PI4K phosphorylates PI to PI4P, which can be further phosphorylated.

Experimental Workflow

A typical workflow for evaluating the effect of this compound on cultured cells is depicted below. This workflow can be adapted based on the specific research question.

Experimental_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute this compound in DMSO Treat Treat Cells with This compound Reconstitute->Treat PrepareCells Culture and Seed Cells PrepareCells->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Assay (e.g., PI4P Measurement, Western Blot, Viability) Incubate->Assay Data Data Acquisition and Analysis Assay->Data

Caption: General workflow for cell-based experiments with this compound.

Experimental Protocols

The following are example protocols that can be adapted for use with this compound.

In Vitro PI4K Activity Assay (Competitive ELISA)

This protocol is adapted from commercially available PI4-Kinase activity assay kits and is designed to measure the amount of PI(4)P produced.

Materials:

  • Recombinant PI4K enzyme

  • PI substrate

  • ATP

  • Assay buffer

  • This compound stock solution

  • PI(4)P detection plate (coated with a PI(4)P binding protein)

  • PI(4)P detector protein

  • Secondary antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all reagents, including serial dilutions of this compound in assay buffer.

  • Kinase Reaction:

    • In a microplate, add the assay buffer, PI substrate, and the desired concentration of this compound or vehicle control (DMSO).

    • Add the recombinant PI4K enzyme.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature and time for the enzyme.

  • Stop Reaction: Stop the kinase reaction by adding EDTA.

  • PI(4)P Detection:

    • Add the PI(4)P detector protein to the reaction mixture.

    • Transfer the mixture to the PI(4)P detection plate.

    • Incubate to allow for competitive binding of the detector protein to the plate-bound PI(4)P and the PI(4)P in the sample.

  • Signal Development:

    • Wash the plate to remove unbound reagents.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the plate again.

    • Add TMB substrate and incubate until a color develops.

    • Add the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal will be inversely proportional to the amount of PI(4)P produced.

Western Blot for Downstream Signaling

This protocol allows for the analysis of changes in the phosphorylation state of proteins downstream of the PI4K pathway.

Materials:

  • Cultured cells

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., against a downstream phosphorylated target and total protein)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total protein to serve as a loading control.

Cell Viability Assay

This protocol can be used to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cultured cells

  • This compound stock solution

  • 96-well culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or luminescence development.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC₅₀ or EC₅₀ for cell viability.

References

CHMFL-PI4K-127 Kinase Assay: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the design and implementation of kinase assays for CHMFL-PI4K-127, a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). These guidelines are intended for researchers, scientists, and drug development professionals engaged in anti-malarial drug discovery and the characterization of novel kinase inhibitors.

Introduction

This compound is a novel, orally bioavailable inhibitor targeting PfPI4K, a lipid kinase essential for the lifecycle of the malaria parasite, Plasmodium falciparum.[1][2][3][4] By inhibiting PfPI4K, this compound disrupts critical cellular processes within the parasite, leading to its death. This compound has demonstrated potent activity against both the blood and liver stages of Plasmodium, making it a promising candidate for further drug development.[1] Understanding the biochemical and cellular activity of this compound is crucial for its continued evaluation. This document outlines detailed protocols for both a biochemical kinase assay to determine its direct enzymatic inhibition and a cell-based assay to assess its activity in a biological context.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

ParameterTarget/StrainValueReference
IC50 PfPI4K (biochemical assay)0.9 nM
EC50 P. falciparum 3D7 strain (cell-based assay)25.1 nM
EC50 Drug-resistant P. falciparum strains23-47 nM
In Vivo Efficacy Plasmodium blood stage (rodent model)80 mg/kg
In Vivo Efficacy Plasmodium liver stage (rodent model)1 mg/kg

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI4K signaling pathway and the general workflow for the biochemical kinase assay.

PI4K_Signaling_Pathway cluster_0 PI4K Catalytic Cycle PI Phosphatidylinositol (PI) PI4K PI4K PI->PI4K Substrate ATP ATP ATP->PI4K Co-substrate ADP ADP PI4K->ADP PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4K->PI4P Product CHMFL This compound CHMFL->PI4K Inhibition Downstream Downstream Signaling PI4P->Downstream

PI4K Signaling Pathway and Inhibition by this compound.

Kinase_Assay_Workflow Reagents Prepare Reagents: - PfPI4K Enzyme - PI Substrate - ATP - this compound Reaction Set up Kinase Reaction: Incubate Enzyme, Substrate, Inhibitor, and ATP Reagents->Reaction Stop Stop Reaction & Deplete ATP Reaction->Stop Detect Add Detection Reagent (Converts ADP to ATP) Stop->Detect Measure Measure Luminescence Detect->Measure Analyze Data Analysis: Calculate IC50 Measure->Analyze

Biochemical Kinase Assay Workflow.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from established luminescence-based kinase assays and is suitable for determining the in vitro potency (IC50) of this compound against PfPI4K.

Materials and Reagents:

  • Recombinant PfPI4K enzyme

  • Phosphatidylinositol (PI) substrate

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • Prepare the PfPI4K enzyme, PI substrate, and ATP solutions in kinase assay buffer to the desired concentrations. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically.

  • Kinase Reaction:

    • Add the kinase assay buffer to each well of the plate.

    • Add the this compound dilutions to the appropriate wells. Include wells with DMSO only as a no-inhibitor control and wells without enzyme as a background control.

    • Add the PfPI4K enzyme to all wells except the background control.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the PI substrate and ATP mixture to all wells.

    • Incubate the reaction for 30-60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the background luminescence from all readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for PI4K Inhibition (Immunofluorescence)

This protocol describes a method to assess the effect of this compound on the intracellular levels of phosphatidylinositol 4-phosphate (PI4P), the product of PI4K activity, in P. falciparum-infected red blood cells.

Materials and Reagents:

  • P. falciparum-infected red blood cells

  • This compound

  • Complete parasite culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody: anti-PI4P antibody

  • Secondary antibody: fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture P. falciparum-infected red blood cells under standard conditions.

    • Treat the parasite cultures with a serial dilution of this compound for a defined period (e.g., 4-24 hours). Include a DMSO-treated control.

  • Cell Fixation and Permeabilization:

    • Harvest the cells by centrifugation and wash with PBS.

    • Resuspend the cells in fixation solution and incubate for 20-30 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells by incubating with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-PI4P antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Counterstain the parasite nuclei with DAPI for 10 minutes.

    • Wash the cells with PBS.

  • Microscopy and Image Analysis:

    • Resuspend the cells in a small volume of PBS and mount them on microscope slides with mounting medium.

    • Acquire images using a fluorescence microscope with appropriate filter sets for the fluorophores used.

    • Quantify the fluorescence intensity of the PI4P signal within the parasites for each treatment condition using image analysis software.

  • Data Analysis:

    • Normalize the PI4P fluorescence intensity to a control signal (e.g., DAPI) if necessary.

    • Calculate the percent reduction in PI4P levels for each concentration of this compound relative to the DMSO-treated control.

    • Plot the percent reduction against the logarithm of the inhibitor concentration to determine the EC50 value for PI4P reduction.

References

Application Notes and Protocols for Cell Viability Assay with CHMFL-PI4K-127 on Parasite Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-PI4K-127 is a potent and highly selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme for the parasite's lifecycle.[1][2] This compound has demonstrated significant antimalarial activity against both the blood and liver stages of Plasmodium, making it a promising candidate for drug development.[1][3] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound against P. falciparum cultures using a SYBR Green I-based cell viability assay.

Mechanism of Action

This compound targets the ATP-binding pocket of PfPI4K, inhibiting its function.[4] PfPI4K is a lipid kinase that plays a vital role in the parasite's intracellular signaling and membrane trafficking. By inhibiting PfPI4K, this compound disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule. This disruption leads to impaired parasite development, particularly during the late stages of the asexual blood cycle, by interfering with the formation of daughter merozoites.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against various strains of Plasmodium falciparum. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values demonstrate the compound's potent antiplasmodial activity, including against drug-resistant strains.

Parameter Strain/Target Value (nM) Reference
IC50 PfPI4K Enzyme0.9
EC50 P. falciparum 3D7 (drug-sensitive)25.1
EC50 P. falciparum Drug-Resistant Strains23-47

Signaling Pathway

The inhibition of PfPI4K by this compound disrupts a critical signaling pathway in Plasmodium falciparum. The diagram below illustrates the role of PfPI4K and the point of inhibition by this compound.

PI4K_Signaling_Pathway cluster_membrane Parasite Plasma Membrane cluster_cytosol Parasite Cytosol PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) Downstream Downstream Effectors (e.g., PfCDPK7 localization, vesicular trafficking) PI4P->Downstream Activation/ Recruitment PfPI4K->PI4P Phosphorylation CHMFL This compound CHMFL->PfPI4K Inhibition Growth Parasite Growth & Survival Downstream->Growth

Caption: PfPI4K signaling pathway and inhibition by this compound.

Experimental Protocols

In Vitro Culture of Plasmodium falciparum

This protocol describes the standard method for the continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum strain (e.g., 3D7, Dd2)

  • Human erythrocytes (O+), washed

  • Complete Parasite Medium (CPM): RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 µg/mL gentamicin, and 0.5% (w/v) Albumax II.

  • Gas mixture: 5% CO2, 5% O2, 90% N2

  • Sterile culture flasks (T-25 or T-75)

  • 37°C incubator

  • Giemsa stain

Procedure:

  • Prepare CPM and warm to 37°C.

  • Wash human erythrocytes three times with incomplete RPMI-1640.

  • Initiate the culture by mixing the parasite stock with fresh erythrocytes in CPM to achieve a starting parasitemia of 0.5-1% and a hematocrit of 2-5%.

  • Place the culture flask in a modular incubator chamber, flush with the gas mixture for 3-5 minutes, and seal.

  • Incubate at 37°C.

  • Maintain the culture by changing the medium daily and adding fresh erythrocytes as the parasitemia increases. Monitor parasite growth and morphology by preparing thin blood smears and staining with Giemsa.

SYBR Green I-based Cell Viability Assay

This assay measures parasite proliferation by quantifying the amount of parasite DNA, which is stained by SYBR Green I dye.

Materials:

  • Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

  • This compound stock solution (in DMSO)

  • Complete Parasite Medium (CPM)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1x SYBR Green I.

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Prepare serial dilutions of this compound in CPM in a separate 96-well plate. The final concentrations should typically range from 1 nM to 1000 nM. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).

  • Add 100 µL of the synchronized parasite culture to each well of the 96-well black, clear-bottom plate.

  • Add 100 µL of the diluted this compound solutions to the corresponding wells. The final volume in each well will be 200 µL.

  • Incubate the plate in a modular incubator chamber with the gas mixture at 37°C for 72 hours.

  • After incubation, carefully remove 100 µL of the supernatant from each well.

  • Add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Calculate the percentage of parasite growth inhibition for each concentration compared to the drug-free control after subtracting the background fluorescence from the uninfected erythrocyte wells.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines the key steps in the cell viability assay workflow.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis Culture 1. Prepare Synchronized Parasite Culture Plating 3. Plate Parasites and Compound in 96-well Plate Culture->Plating Compound 2. Prepare Serial Dilutions of this compound Compound->Plating Incubation 4. Incubate for 72 hours at 37°C Plating->Incubation Lysis 5. Lyse Cells and Add SYBR Green I Incubation->Lysis Fluorescence 6. Measure Fluorescence (Ex: 485 nm, Em: 530 nm) Lysis->Fluorescence Calculation 7. Calculate % Inhibition Fluorescence->Calculation EC50 8. Determine EC50 Value Calculation->EC50

Caption: Workflow for the SYBR Green I-based cell viability assay.

Conclusion

The provided protocols and data demonstrate that this compound is a potent inhibitor of P. falciparum growth in vitro. The SYBR Green I-based assay is a reliable and high-throughput method for evaluating the antiplasmodial activity of this and other compounds. These application notes should serve as a valuable resource for researchers in the field of antimalarial drug discovery and development.

References

Application Notes and Protocols: Experimental Workflow for Evaluating the Efficacy of CHMFL-PI4K-127 in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive experimental workflow for the preclinical evaluation of the anti-cancer efficacy of CHMFL-PI4K-127, a known potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][2][3][4][5] This document outlines detailed protocols for in vitro and in vivo studies designed to assess the compound's activity against human cancer models and to elucidate its mechanism of action.

Introduction to PI4K in Cancer

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a crucial lipid second messenger and a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). The PI4K signaling pathway is deeply integrated with major cancer-related pathways, including the PI3K/Akt/mTOR and MAPK pathways. Dysregulation of PI4K activity has been implicated in tumor progression, metastasis, and chemoresistance, making it an attractive target for cancer therapy. This compound is a potent PI4K inhibitor, and this workflow will guide the investigation of its potential as an anti-cancer agent.

In Vitro Efficacy Assessment

Biochemical Assay: PI4K Isoform Inhibition

Objective: To determine the inhibitory activity and selectivity of this compound against human PI4K isoforms (e.g., PI4KA, PI4KB, PI4K2A).

Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from established methods for measuring PI4K activity.

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare a reaction buffer containing kinase, substrate (phosphatidylinositol), and ATP.

  • Kinase Reaction:

    • Add the PI4K enzyme solution to the wells of a 384-well plate.

    • Add the this compound dilutions or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding the ATP/substrate solution.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Data Presentation:

Kinase IsoformThis compound IC50 (nM)
PI4KA
PI4KB
PI4K2A
PI3Kα
PI3Kβ
PI3Kγ
PI3Kδ
mTOR
Cellular Assays: Anti-Cancer Activity

Objective: To evaluate the effect of this compound on the viability, proliferation, apoptosis, and migration of cancer cells.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells and determine the EC50 values.

Data Presentation:

Cancer Cell LineTissue of OriginThis compound EC50 (µM)
MCF-7Breast
PC-3Prostate
A549Lung
HCT116Colon

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Treatment: Treat cancer cells with this compound at various concentrations for 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Data Presentation:

TreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis
Vehicle0
This compound1x EC50
This compound2x EC50

Protocol: Cell Migration Assay (Wound Healing Assay)

  • Monolayer Culture: Grow cancer cells to a confluent monolayer in a 6-well plate.

  • Wound Creation: Create a "scratch" in the monolayer with a sterile pipette tip.

  • Treatment: Treat the cells with this compound.

  • Image Acquisition: Capture images of the wound at 0 and 24 hours.

  • Data Analysis: Measure the wound area and calculate the percentage of wound closure.

Data Presentation:

TreatmentConcentration (µM)Wound Closure (%)
Vehicle0
This compound0.5x EC50
This compound1x EC50

Mechanism of Action Studies

Objective: To confirm target engagement and elucidate the downstream signaling effects of this compound in cancer cells.

Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway

  • Treatment and Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K, and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

PI4K Signaling Pathway Diagram:

PI4K_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI PI PI4P PI4P PI->PI4P PI4K PIP2 PI(4,5)P2 PI4P->PIP2 PIP5K PI3K PI3K PI4K PI4K CHMFL_PI4K_127 This compound CHMFL_PI4K_127->PI4K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: PI4K signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Protocol: Xenograft Mouse Model

This protocol is based on general practices for in vivo testing of kinase inhibitors.

  • Cell Implantation: Subcutaneously implant cancer cells (e.g., HCT116) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into vehicle control and this compound treatment groups. Administer the compound orally once daily.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Survival Monitoring: Monitor the mice for signs of toxicity and record survival.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle00
This compound50
This compound100

Overall Experimental Workflow

The following diagram illustrates the comprehensive workflow for evaluating the anti-cancer efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem_assay Biochemical Assays (PI4K Isoform IC50) cell_viability Cell Viability Assays (EC50 in Cancer Cell Lines) biochem_assay->cell_viability apoptosis_assay Apoptosis Assays cell_viability->apoptosis_assay migration_assay Cell Migration Assays apoptosis_assay->migration_assay moa_studies Mechanism of Action (Western Blot) migration_assay->moa_studies decision Promising In Vitro Activity? moa_studies->decision xenograft_model Xenograft Mouse Model tumor_growth Tumor Growth Inhibition xenograft_model->tumor_growth survival_analysis Survival Analysis tumor_growth->survival_analysis start This compound start->biochem_assay stop End Evaluation decision->stop No proceed Proceed to In Vivo decision->proceed Yes proceed->xenograft_model

Caption: Experimental workflow for testing this compound efficacy.

Conclusion

This document provides a detailed framework for the preclinical evaluation of this compound as a potential anti-cancer therapeutic. The described workflow, encompassing in vitro biochemical and cellular assays, mechanism of action studies, and in vivo xenograft models, will enable a thorough assessment of the compound's efficacy and its underlying biological effects. The successful completion of these studies will provide the necessary data to support further development of this compound for cancer treatment.

References

Application Notes and Protocols for CHMFL-PI4K-127 in Plasmodium Gametocyte Development Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-PI4K-127 is a potent and highly selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme for the parasite's lifecycle, including the development of transmissible gametocyte stages.[1][2][3] Its ability to target both asexual blood stages and liver stages, in addition to its potential activity against gametocytes, makes it a promising candidate for antimalarial drug development with transmission-blocking potential.[1][2] These application notes provide a comprehensive guide for utilizing this compound as a research tool to investigate Plasmodium gametocyte development.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound, providing a clear comparison of its potency against different parasite stages and strains.

Table 1: In Vitro Activity of this compound against P. falciparum

TargetStrain(s)MetricValue (nM)Reference(s)
PfPI4K (enzyme)-IC₅₀0.9
Asexual Blood Stage3D7EC₅₀25.1
Asexual Blood StageDrug-resistant panelEC₅₀23-47

Table 2: In Vivo Efficacy of this compound in Rodent Models

Plasmodium SpeciesHostStageDosageEfficacyReference(s)
Plasmodium spp.RodentBlood Stage80 mg/kgCurative
Plasmodium spp.RodentLiver Stage1 mg/kgEffective

Signaling Pathway

The following diagram illustrates the putative role of PfPI4K in the signaling cascade that regulates phospholipid biosynthesis, a critical process for parasite development. Inhibition of PfPI4K by this compound disrupts this pathway.

PI4K_Signaling_Pathway PfPI4K Signaling Pathway in Plasmodium cluster_membrane Parasite Membranes PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K PI4P Phosphatidylinositol 4-phosphate (PI4P) PfCDPK7 PfCDPK7 PI4P->PfCDPK7 Activates Vesicular_Trafficking Vesicular Trafficking (e.g., Rab11A) PI4P->Vesicular_Trafficking Regulates PfPI4K->PI4P ATP to ADP This compound This compound This compound->PfPI4K Inhibition Phospholipid_Biosynthesis Phospholipid Biosynthesis (e.g., PC) PfCDPK7->Phospholipid_Biosynthesis Regulates Gametocyte_Development Gametocyte Maturation & Viability Phospholipid_Biosynthesis->Gametocyte_Development Vesicular_Trafficking->Gametocyte_Development

Caption: PfPI4K phosphorylates PI to generate PI4P, a key signaling lipid that regulates phospholipid biosynthesis and vesicular trafficking, both essential for gametocyte development.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on P. falciparum gametocyte development.

P. falciparum Gametocyte Culture

This protocol describes the in vitro induction and cultivation of P. falciparum gametocytes.

Gametocyte_Culture_Workflow Gametocyte Culture Workflow Start Start with synchronized asexual P. falciparum culture Induction Induce gametocytogenesis (e.g., by nutrient stress or conditioned medium) Start->Induction Asexual_Removal Remove remaining asexual stages (e.g., with N-acetylglucosamine) Induction->Asexual_Removal Maturation Maintain culture for 10-14 days for gametocyte maturation (Stage I-V) Asexual_Removal->Maturation Monitoring Monitor gametocyte stages by Giemsa-stained smears Maturation->Monitoring Harvest Harvest mature Stage V gametocytes for subsequent assays Maturation->Harvest

Caption: Workflow for the in vitro culture of P. falciparum gametocytes.

Methodology:

  • Asexual Culture Synchronization: Maintain a high parasitemia culture of P. falciparum (e.g., NF54 strain) in human erythrocytes (O+ blood) in RPMI 1640 medium supplemented with human serum and hypoxanthine. Synchronize the culture to the ring stage using methods like sorbitol lysis.

  • Gametocyte Induction: Induce gametocytogenesis by methods such as nutrient stress (e.g., limiting fresh medium) or the addition of conditioned medium from a high-density culture.

  • Elimination of Asexual Parasites: After commitment to sexual development (typically 48-72 hours post-induction), eliminate remaining asexual parasites by adding N-acetylglucosamine (50 mM) to the culture medium for 48-72 hours.

  • Gametocyte Maturation: Continue to culture the gametocytes for approximately 10-14 days to allow for maturation through stages I to V. Change the medium daily.

  • Monitoring: Monitor the development and staging of gametocytes by preparing Giemsa-stained thin blood smears and observing under a light microscope.

Gametocyte Viability Assay using pLDH

This protocol details a colorimetric assay to determine the viability of gametocytes after treatment with this compound, based on the activity of parasite lactate dehydrogenase (pLDH).

Methodology:

  • Gametocyte Seeding: Dispense mature (Stage IV/V) gametocyte cultures into a 96-well plate at a starting gametocytemia of 1-2%.

  • Compound Addition: Add serial dilutions of this compound (e.g., from 1 nM to 10 µM) to the wells. Include appropriate controls (no drug and a known gametocytocidal drug like dihydroartemisinin).

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • pLDH Assay:

    • Lyse the erythrocytes in the wells by freeze-thaw cycles.

    • Add the pLDH assay mixture containing Malstat reagent and NBT/PES solution.

    • Incubate in the dark at room temperature for 30-60 minutes.

    • Measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of pLDH activity for each concentration of this compound and determine the IC₅₀ value.

In Vivo Efficacy in a Rodent Model

This protocol outlines a standard 4-day suppressive test to evaluate the in vivo efficacy of this compound against blood-stage Plasmodium in a murine model.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c or Swiss Webster) and a rodent-infecting Plasmodium species (e.g., P. berghei or P. yoelii).

  • Infection: Inoculate mice intraperitoneally with 1x10⁶ infected red blood cells.

  • Drug Administration:

    • Prepare a formulation of this compound suitable for oral gavage.

    • Administer the compound once daily for four consecutive days, starting 24 hours post-infection.

    • Include a vehicle control group and a positive control group (e.g., treated with chloroquine).

  • Monitoring Parasitemia:

    • On day 4 post-infection, collect a drop of blood from the tail vein of each mouse.

    • Prepare thin blood smears and stain with Giemsa.

    • Determine the percentage of infected red blood cells by light microscopy.

  • Data Analysis: Calculate the average parasitemia for each treatment group and determine the percent suppression of parasite growth compared to the vehicle control group. Calculate the ED₅₀ and ED₉₀ values.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of PfPI4K in Plasmodium gametocyte development and for assessing its potential as a transmission-blocking agent. The protocols provided herein offer a framework for conducting robust in vitro and in vivo studies to further characterize the antimalarial properties of this promising inhibitor.

References

Troubleshooting & Optimization

CHMFL-PI4K-127 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with CHMFL-PI4K-127 in aqueous solutions. The following information is compiled from publicly available data and general best practices for handling hydrophobic compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It has a high solubility in DMSO, reaching up to 125 mg/mL with the aid of ultrasonication.[1] Ethanol (EtOH) can also be used as a solvent.[2] For optimal results, it is advisable to use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[1]

Q2: My this compound precipitates when I dilute my DMSO stock solution in my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in water-based solutions. The high concentration of salts, proteins, and other components in cell culture media can further reduce its solubility.

To prevent precipitation, consider the following troubleshooting steps:

  • Gradual Dilution: Avoid adding your concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform a stepwise dilution.

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally less than 0.5%, to minimize solvent-induced toxicity and solubility issues.

  • Use of a Surfactant: Incorporating a non-ionic surfactant like Pluronic® F-127 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound solution may help, but be cautious not to overheat and degrade media components.

Q3: Is this compound suitable for in vivo oral administration?

A3: Yes, this compound is described as an orally active and orally bioavailable inhibitor. It has been shown to be effective in rodent models when administered orally.

Q4: How should I store my this compound stock solution?

A4: For long-term storage, it is recommended to store the DMSO stock solution at -80°C, where it can be stable for up to 6 months. For shorter-term storage, -20°C for up to one month is also acceptable. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventConcentrationMethodSource
DMSO125 mg/mL (310.29 mM)Requires ultrasonication

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

This protocol provides a general guideline for preparing a working solution of this compound in cell culture medium, with an option to use Pluronic® F-127 to enhance solubility.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile cell culture medium

  • (Optional) 20% (w/v) Pluronic® F-127 in DMSO

  • Sterile microcentrifuge tubes

  • Ultrasonic bath

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10-50 mM. For example, to make a 10 mM stock, dissolve 4.03 mg of this compound (MW: 402.86 g/mol ) in 1 mL of DMSO.

    • If complete dissolution is not achieved, use an ultrasonic bath for 10-15 minutes.

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • Prepare the Working Solution (Standard Method):

    • Gently thaw a single-use aliquot of the this compound DMSO stock solution.

    • Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve the final desired concentration. It is crucial to add the compound solution to the medium and mix immediately and thoroughly to minimize precipitation.

    • Ensure the final DMSO concentration in the medium is below 0.5%. For example, a 1:1000 dilution of a 10 mM stock in DMSO will result in a 10 µM final concentration with 0.1% DMSO.

  • Prepare the Working Solution (with Pluronic® F-127 for problematic solubility):

    • Thaw a single-use aliquot of the this compound DMSO stock solution and the 20% Pluronic® F-127 in DMSO solution.

    • In a sterile microcentrifuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 solution. Vortex briefly.

    • Add this mixture to your pre-warmed (37°C) cell culture medium to achieve the desired final concentration of this compound.

    • The final concentration of Pluronic® F-127 should be kept low to avoid cellular toxicity.

Protocol 2: General Guidance for In Vivo Formulation for Oral Gavage

While a specific published formulation for this compound is not available, a common approach for poorly water-soluble compounds for preclinical oral administration involves creating a suspension.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, 0.5% methylcellulose with 0.1% Tween® 80 in water)

  • Mortar and pestle or homogenizer

  • Weighing scale

  • Sterile water

Procedure:

  • Calculate the Required Amount: Determine the total amount of this compound and vehicle needed based on the desired dose (e.g., 80 mg/kg), the weight of the animals, and the dosing volume (e.g., 10 mL/kg).

  • Prepare the Vehicle: Prepare the chosen vehicle solution (e.g., dissolve 0.5 g of CMC in 100 mL of sterile water).

  • Formulate the Suspension:

    • Weigh the required amount of this compound powder.

    • If necessary, finely grind the powder using a mortar and pestle to improve suspension.

    • Gradually add a small amount of the vehicle to the powder to form a paste.

    • Slowly add the remaining vehicle while continuously mixing or homogenizing until a uniform suspension is achieved.

  • Administration:

    • Ensure the suspension is well-mixed immediately before each administration to ensure uniform dosing.

    • Administer the suspension to the animals via oral gavage at the calculated volume.

Disclaimer: This is a general guideline. The optimal formulation may need to be determined empirically.

Visual Troubleshooting and Workflow Diagrams

Troubleshooting this compound Precipitation in Aqueous Solutions Troubleshooting this compound Precipitation start Start: this compound precipitates in aqueous medium check_stock Is the DMSO stock solution clear? start->check_stock check_dilution How was the working solution prepared? check_stock->check_dilution Yes reprepare_stock Re-prepare stock with anhydrous DMSO and sonication. check_stock->reprepare_stock No direct_dilution Direct dilution of concentrated stock? check_dilution->direct_dilution final_dmso What is the final DMSO concentration? direct_dilution->final_dmso No, used stepwise implement_stepwise Implement stepwise dilution into pre-warmed medium. direct_dilution->implement_stepwise Yes stepwise_dilution Stepwise dilution performed? high_dmso > 0.5%? final_dmso->high_dmso use_surfactant Consider using a solubilizing agent (e.g., Pluronic F-127). high_dmso->use_surfactant No reduce_dmso Reduce final DMSO concentration. high_dmso->reduce_dmso Yes low_dmso < 0.5% solution_clear Solution is clear. use_surfactant->solution_clear reprepare_stock->start implement_stepwise->solution_clear reduce_dmso->solution_clear

Caption: Troubleshooting workflow for this compound precipitation.

In Vitro Solution Preparation Workflow In Vitro Solution Preparation Workflow start Start: Prepare working solution prepare_stock Prepare concentrated stock in anhydrous DMSO (10-50 mM) with sonication. start->prepare_stock aliquot_store Aliquot and store at -80°C. prepare_stock->aliquot_store thaw_stock Thaw a single aliquot. aliquot_store->thaw_stock precipitation_issue Is precipitation a known issue? thaw_stock->precipitation_issue standard_dilution Perform stepwise dilution in pre-warmed medium. Ensure final DMSO < 0.5%. precipitation_issue->standard_dilution No pluronic_method Mix stock with 20% Pluronic F-127 in DMSO (1:1 ratio). precipitation_issue->pluronic_method Yes final_solution Working solution ready for cell treatment. standard_dilution->final_solution dilute_pluronic_mix Dilute the mixture in pre-warmed medium to final concentration. pluronic_method->dilute_pluronic_mix dilute_pluronic_mix->final_solution

Caption: Workflow for preparing in vitro solutions of this compound.

References

CHMFL-PI4K-127 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability, storage, and handling of CHMFL-PI4K-127, a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1] Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its integrity and activity. The recommended conditions are summarized in the table below.

FormulationStorage TemperatureDuration
Powder -20°C2 to 3 years
4°C2 years
In DMSO -80°C6 months
-20°C1 month
4°C2 weeks

For optimal results, it is recommended to prepare solutions on the day of use. If stock solutions are necessary, they should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C, where they are generally stable for up to one month. Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.

Q2: How should I dissolve this compound?

A2: this compound is soluble in DMSO at a concentration of 125 mg/mL (310.29 mM). The use of ultrasonication may be necessary to achieve complete dissolution. It is important to note that the hygroscopic nature of DMSO can affect solubility, so using anhydrous DMSO is recommended.

Q3: What is the primary mechanism of action of this compound?

A3: this compound is a highly selective inhibitor of Plasmodium falciparum PI4K (PfPI4K) with an IC50 of 0.9 nM.[1] It exhibits potent activity against the 3D7 strain of P. falciparum with an EC50 of 25.1 nM and is also effective against various drug-resistant strains.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent results in in vitro assays Compound degradation: Improper storage or multiple freeze-thaw cycles of stock solutions.Prepare fresh solutions for each experiment or use aliquots that have been stored correctly at -20°C or -80°C.
Incomplete dissolution: Compound not fully dissolved in DMSO.Use ultrasonication to ensure complete dissolution. Confirm the absence of visible particulates before adding to the assay medium.
Low or no activity in cell-based assays Compound precipitation: The final concentration of DMSO in the cell culture medium may be too high, causing the compound to precipitate.Ensure the final DMSO concentration in your assay is at a level that does not affect cell viability or compound solubility (typically ≤ 0.5%).
Cell line variability: Different cell lines may have varying sensitivities to the compound.Use a consistent cell line and passage number. If possible, test the compound on a panel of cell lines.
Unexpected toxicity in in vivo studies Vehicle-related toxicity: The formulation used for oral administration may have adverse effects.Conduct a vehicle toxicity study in a small cohort of animals before proceeding with the main experiment.
Off-target effects: Although highly selective, off-target effects at high concentrations cannot be ruled out.Perform a dose-response study to identify the optimal therapeutic window with minimal toxicity.

Experimental Protocols

In Vitro PfPI4K Kinase Assay (Illustrative Protocol)

This protocol is a general guideline for assessing the inhibitory activity of this compound against PfPI4K.

Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of This compound in DMSO Incubation Incubate enzyme, substrate, and compound Compound_Prep->Incubation Enzyme_Prep Prepare PfPI4K enzyme and substrate solution Enzyme_Prep->Incubation ATP_Prep Prepare ATP solution Initiation Initiate reaction with ATP Incubation->Initiation Reaction Allow kinase reaction to proceed Initiation->Reaction Termination Stop reaction and add detection reagent Reaction->Termination Measurement Measure signal (e.g., luminescence) Termination->Measurement Analysis Calculate IC50 value Measurement->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • This compound

  • Recombinant PfPI4K enzyme

  • PI4K substrate (e.g., phosphatidylinositol)

  • ATP

  • Kinase assay buffer

  • DMSO (anhydrous)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add the diluted compound to the wells of a 384-well plate.

  • Add the PfPI4K enzyme and substrate solution to the wells.

  • Incubate for a predetermined period at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

In Vivo Antimalarial Efficacy in a Murine Model (Illustrative Protocol)

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Workflow for In Vivo Efficacy Study

G cluster_setup Study Setup cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Infection Infect mice with Plasmodium species Grouping Randomize mice into treatment and control groups Infection->Grouping Formulation Prepare this compound formulation for oral gavage Grouping->Formulation Administration Administer compound or vehicle to respective groups Formulation->Administration Parasitemia Monitor parasitemia daily via blood smears Administration->Parasitemia Data_Analysis Analyze data to determine efficacy Parasitemia->Data_Analysis

References

Troubleshooting inconsistent results with CHMFL-PI4K-127

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CHMFL-PI4K-127. Our goal is to help you address common challenges and ensure the consistency and reliability of your experimental results.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Inconsistent IC50 or EC50 Values

You may observe significant variability in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound across different experimental runs.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Compound Solubility and Aggregation Visually inspect your compound dilutions for any signs of precipitation. This compound is soluble in DMSO and ethanol[1]. Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to prevent solvent effects and compound precipitation. Prepare fresh dilutions from a stock solution for each experiment.
ATP Concentration in Kinase Assays The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration. For in-vitro kinase assays, use an ATP concentration that is close to the Km value for the kinase to obtain more physiologically relevant and consistent results[2]. Be aware that cellular ATP concentrations are much higher than those typically used in biochemical assays, which can lead to a rightward shift in the IC50 value in cellular experiments.
Cell Density and Health Ensure that you are using a consistent cell density for each experiment. Over-confluent or unhealthy cells can lead to variable results. Regularly check your cell cultures for viability and morphology.
Assay Incubation Time Optimize and standardize the incubation time for your assay. For cellular assays, prolonged incubation times might lead to metabolic inactivation of the compound or the emergence of compensatory signaling pathways.
Pipetting and Dispensing Errors Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use a master mix of reagents to minimize well-to-well variability.

Troubleshooting Workflow for Inconsistent IC50 Values

G start Inconsistent IC50 Results check_solubility Check Compound Solubility (Precipitation?) start->check_solubility check_atp Review ATP Concentration (Biochemical Assays) start->check_atp check_cells Assess Cell Health & Density (Cellular Assays) start->check_cells check_protocol Standardize Assay Protocol (Incubation, Pipetting) start->check_protocol resolve_solubility Prepare Fresh Dilutions Lower DMSO % check_solubility->resolve_solubility Precipitation Observed resolve_atp Use ATP at Km Document Concentration check_atp->resolve_atp Inconsistent ATP Levels resolve_cells Use Consistent Cell Density Monitor Cell Health check_cells->resolve_cells Variable Cell Conditions resolve_protocol Optimize Incubation Time Calibrate Pipettes check_protocol->resolve_protocol Protocol Variability consistent_results Consistent Results resolve_solubility->consistent_results resolve_atp->consistent_results resolve_cells->consistent_results resolve_protocol->consistent_results

Caption: Troubleshooting Decision Tree for Inconsistent IC50 Results.

Issue 2: Unexpected or Lack of Cellular Activity

You may find that the potent biochemical activity of this compound does not translate into the expected cellular phenotype, or you observe unexpected effects.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Cellular Permeability While this compound is orally bioavailable, its permeability can vary across different cell types. If you suspect poor uptake, consider using cell lines with known permeability characteristics or perform uptake studies.
Off-Target Effects Although this compound is highly selective for Plasmodium falciparum PI4K (PfPI4K) over human kinases, at higher concentrations, off-target activities can occur[3]. To investigate this, perform a kinase selectivity profile against a broad panel of human kinases. Use a structurally different PfPI4K inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
Activation of Compensatory Pathways Inhibition of a key signaling node can sometimes trigger feedback loops or the activation of alternative pathways. Use techniques like Western blotting or phosphoproteomics to probe for changes in related signaling pathways after treatment with this compound.
Compound Instability Assess the stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., 37°C, 5% CO2). Degradation of the compound will lead to a loss of activity.
Cell Line-Specific Biology The biological consequence of inhibiting PfPI4K is specific to Plasmodium. In other cell types, the role of PI4K may be different, and its inhibition may not produce the same phenotype. Ensure you are using the appropriate biological system to study the effects of this inhibitor.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: How should I dissolve and store this compound?

This compound is soluble in DMSO (up to 125 mg/mL) and ethanol[1][4]. For long-term storage, the solid powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.

Experimental Design

Q2: What are the reported IC50 and EC50 values for this compound?

The reported inhibitory and effective concentrations for this compound are summarized in the table below.

Target/OrganismAssay TypeReported Value
P. falciparum PI4K (PfPI4K)Biochemical (IC50)0.9 nM
P. falciparum (3D7 strain)Cellular (EC50)25.1 nM
Drug-resistant P. falciparum strainsCellular (EC50)23-47 nM

Q3: What is the mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). It acts by targeting the ATP-binding site of the kinase, thereby preventing the phosphorylation of its substrate, phosphatidylinositol, to phosphatidylinositol 4-phosphate (PI4P). This disruption of phosphoinositide signaling is detrimental to the parasite's lifecycle.

PI4K Signaling Pathway

PI Phosphatidylinositol (PI) PI4K PI4K PI->PI4K Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4K->PI4P Product Downstream Downstream Effectors & Signaling PI4P->Downstream Inhibitor This compound Inhibitor->PI4K

Caption: Simplified PI4K Signaling Pathway and the Action of this compound.

Experimental Protocols

In Vitro Kinase Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of this compound against PfPI4K using a luminescence-based assay that measures ADP production (e.g., ADP-Glo™).

Materials:

  • Recombinant PfPI4K enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Phosphatidylinositol (PI) substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • Add the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.

  • Add the PfPI4K enzyme to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the PI substrate and ATP.

  • Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).

  • Stop the reaction and measure ADP production by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Kinase Assay

A Prepare Serial Dilutions of This compound B Add Inhibitor/Vehicle to Plate A->B C Add PfPI4K Enzyme (Incubate) B->C D Initiate Reaction with PI Substrate & ATP C->D E Incubate at Room Temperature D->E F Stop Reaction & Measure ADP (e.g., ADP-Glo™) E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Cellular Antimalarial Assay (SYBR Green I-based)

This protocol describes a common method to assess the efficacy of this compound against P. falciparum in a red blood cell culture.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • This compound

  • SYBR Green I lysis buffer

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the complete culture medium.

  • Add the diluted compound or vehicle control to the wells of the 96-well plate.

  • Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.

  • Incubate the plates for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, lyse the red blood cells by freezing the plates at -20°C.

  • Thaw the plates and add SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate EC50 values by plotting the fluorescence intensity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

Technical Support Center: Optimizing CHMFL-PI4K-127 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CHMFL-PI4K-127. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and selective PI4K inhibitor in their in vitro studies. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you optimize your experiments and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and highly selective inhibitor of Phosphatidylinositol 4-kinase (PI4K). It was initially identified as a powerful anti-malarial agent by targeting the PI4K of Plasmodium falciparum (PfPI4K).[1][2][3] Due to the essential roles of PI4Ks in various cellular processes across different organisms, its application in broader research areas is of great interest.

Q2: What are the reported potency values for this compound?

This compound exhibits sub-nanomolar potency against its primary target. The key reported values are:

TargetParameterValueReference
Plasmodium falciparum PI4K (PfPI4K)IC500.9 nM[1][4]
Plasmodium falciparum (3D7 strain)EC5025.1 nM
Drug-resistant P. falciparum strainsEC5023–47 nM

Q3: How selective is this compound against human kinases?

Published literature states that this compound displays high selectivity for Plasmodium falciparum PI4K over human lipid and protein kinases. However, for researchers using this compound in human cell lines, it is crucial to experimentally determine its effect on the relevant human PI4K isoforms (PI4KA, PI4KB, PI4K2A, PI4K2B) and other potential off-targets in the specific experimental system.

Q4: What is the role of the PI4K signaling pathway in mammalian cells?

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid and a precursor for the synthesis of other important phosphoinositides like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). The PI4K signaling pathway is crucial for regulating various cellular processes, including:

  • Membrane trafficking: Regulates the transport of vesicles from the Golgi apparatus and endosomes.

  • Signal transduction: PI4P and its derivatives act as docking sites for various signaling proteins.

  • Cytoskeletal organization.

  • Viral replication: Several viruses hijack the host cell's PI4K activity for their replication.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest.

Materials:

  • This compound

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1 nM to 10 µM). It is crucial to include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing Target Engagement using Western Blotting for PI4K Downstream Signaling

This protocol describes how to assess the inhibition of the PI4K pathway by analyzing the phosphorylation status of downstream effectors. A common downstream product of the PI4K pathway is PI(4,5)P2, which is a substrate for PI3K to generate PI(3,4,5)P3, leading to the activation of the AKT pathway. Therefore, monitoring the phosphorylation of AKT can be an indirect measure of PI4K inhibition.

Materials:

  • This compound

  • Your mammalian cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies:

    • Anti-phospho-AKT (Ser473)

    • Anti-total-AKT

    • Anti-PI4K antibody

    • Anti-GAPDH or β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (based on your cell viability assay results) for a specific time (e.g., 1, 6, or 24 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with antibodies for total AKT and a loading control to normalize the data.

    • Quantify the band intensities to determine the change in phosphorylation levels.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays

Possible Cause Solution
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents.
Uneven cell seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells.
Edge effects Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS or medium.
Compound precipitation Visually inspect the compound dilutions for any precipitation. If observed, prepare fresh dilutions and consider using a lower stock concentration or a different solvent.

Issue 2: No or Weak Inhibition Observed in Western Blot

Possible Cause Solution
Suboptimal inhibitor concentration or incubation time Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
Poor antibody quality Use a validated antibody for your target of interest. Check the manufacturer's datasheet for recommended applications and dilutions.
Low target expression Ensure your cell line expresses the target protein at a detectable level.
Rapid pathway feedback The signaling pathway may have feedback mechanisms that compensate for the inhibition. Try shorter incubation times.

Issue 3: Inconsistent IC50 Values

Possible Cause Solution
Cell passage number Use cells within a consistent and low passage number range for all experiments.
Variability in reagents Use the same lot of reagents (e.g., FBS, media, compound) for a set of experiments.
High potency of the inhibitor For highly potent compounds like this compound, ensure accurate serial dilutions, especially at the nanomolar and sub-nanomolar range. Use freshly prepared dilutions for each experiment.

Visualizations

PI4K_Signaling_Pathway PI Phosphatidylinositol (PI) PI4K PI4K PI->PI4K Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4K->PI4P Catalyzes CHMFL_PI4K_127 This compound CHMFL_PI4K_127->PI4K Inhibits PIP5K PIP5K PI4P->PIP5K Substrate PIP2 Phosphatidylinositol 4,5-Bisphosphate (PI(4,5)P2) PIP5K->PIP2 Catalyzes PI3K PI3K PIP2->PI3K Substrate AKT AKT PI3K->AKT Activates Downstream Downstream Cellular Processes AKT->Downstream Regulates Experimental_Workflow cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: Target Engagement & Downstream Effects Start Start with a broad concentration range (e.g., 0.1 nM - 10 µM) CellViability Perform Cell Viability Assay (e.g., MTT, MTS) Start->CellViability DetermineIC50 Determine IC50 Value CellViability->DetermineIC50 SelectConc Select concentrations around IC50 (e.g., 0.1x, 1x, 10x IC50) DetermineIC50->SelectConc WesternBlot Perform Western Blot for Downstream Markers (e.g., p-AKT) SelectConc->WesternBlot KinaseAssay Optional: In Vitro PI4K Kinase Activity Assay SelectConc->KinaseAssay

References

Addressing CHMFL-PI4K-127 batch to batch variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of the Plasmodium falciparum PI4K inhibitor, CHMFL-PI4K-127.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound between different batches. What could be the potential causes?

A1: Inconsistent IC50 values for this compound across different batches can stem from several factors:

  • Purity and Impurities: The synthesis of complex molecules like this compound, which features a bipyridine-sulfonamide scaffold, can sometimes result in batch-to-batch differences in purity or the profile of minor impurities. Certain impurities could potentially interfere with the assay or the target enzyme itself.

  • Compound Stability and Storage: this compound, like many small molecules, may be susceptible to degradation if not stored under optimal conditions (e.g., protected from light, moisture, and extreme temperatures). Degradation products would lower the effective concentration of the active inhibitor.

  • Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration in your assay, resulting in a higher apparent IC50. Ensure the compound is fully dissolved in a suitable solvent, like DMSO, before preparing final dilutions.

  • Assay Conditions: Minor variations in experimental conditions, such as ATP concentration in a kinase assay, incubation times, or cell passage number in cellular assays, can significantly impact the determined IC50 value.

Q2: How can we assess the quality of a new batch of this compound?

A2: To ensure the quality and consistency of a new batch, consider the following quality control measures:

  • Purity Analysis: If possible, perform an independent analysis of the compound's purity using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This can help identify the presence of impurities or degradation products.

  • Reference Batch Comparison: If you have a previously well-characterized, "gold-standard" batch of this compound, perform a side-by-side comparison of the new batch in your primary assay. This will help determine if the observed variability is due to the new batch or other experimental factors.

  • Solubility Check: Visually inspect the stock solution for any precipitates. If you suspect solubility issues, you can perform a simple solubility test at the highest concentration used in your experiments.

Q3: What are the recommended storage conditions for this compound?

A3: While specific stability data for this compound is not extensively published, general recommendations for small molecule kinase inhibitors should be followed. Store the compound as a solid at -20°C or -80°C, protected from light and moisture. For stock solutions in DMSO, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value in a biochemical PI4K assay.
Potential Cause Troubleshooting Steps
Compound Degradation Prepare fresh dilutions from a new aliquot of the stock solution. If the problem persists, consider using a freshly prepared stock solution.
Inaccurate ATP Concentration The IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration. Ensure the ATP concentration in your assay is consistent and ideally close to the Km of the enzyme for ATP.[1]
Enzyme Inactivity Verify the activity of your PI4K enzyme preparation using a known control inhibitor or by running a positive control reaction.
Assay Interference Run a control experiment with the inhibitor in the absence of the enzyme to check for any interference with the assay signal (e.g., autoluminescence or quenching in a luminescence-based assay).
Issue 2: Poor reproducibility in in vitroPlasmodium falciparum growth inhibition assays.
Potential Cause Troubleshooting Steps
Inconsistent Parasite Synchronization Ensure a tight synchronization of the parasite culture to the ring stage before adding the inhibitor.[2]
Variability in Initial Parasitemia Accurately determine and standardize the starting parasitemia for each experiment.
Cell Culture Conditions Maintain consistent cell culture conditions, including hematocrit, media composition, and gas mixture.
Incomplete Drug Washout (for pulse assays) If performing a pulse-treatment assay, ensure complete removal of the drug after the exposure period to get accurate viability readouts.

Experimental Protocols

Protocol 1: In Vitro PI4K Biochemical Assay using ADP-Glo™

This protocol is adapted for a generic PI4K assay and may need optimization for specific PI4K isoforms.

Materials:

  • Recombinant PI4K enzyme

  • This compound

  • Phosphatidylinositol (PI) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute further in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation: Dilute the PI4K enzyme and PI substrate in Kinase Assay Buffer to the desired concentrations.

  • Assay Reaction:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of the PI substrate solution.

    • Add 2.5 µL of the PI4K enzyme solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • ATP Addition and Kinase Reaction:

    • Add 5 µL of ATP solution to each well to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[3]

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: In VitroPlasmodium falciparum Growth Inhibition Assay

Materials:

  • Synchronized ring-stage P. falciparum culture

  • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human red blood cells (RBCs)

  • This compound

  • 96-well plates

  • DNA-intercalating dye (e.g., SYBR Green I)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should be below 0.5%.

  • Assay Setup:

    • Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete culture medium.

    • Add 100 µL of the parasite culture to each well of a 96-well plate.

    • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO2, 1% O2, and 94% N2 at 37°C.

  • Lysis and Staining:

    • After incubation, freeze the plate at -80°C to lyse the cells.

    • Thaw the plate and add 100 µL of lysis buffer containing a DNA-intercalating dye (e.g., SYBR Green I).

  • Fluorescence Measurement: Incubate the plate in the dark for 1 hour and then measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of parasite growth for each concentration of this compound compared to the vehicle control and determine the EC50 value.

Visualizations

PI4K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_parasite Plasmodium falciparum PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) PIP5K PIP5K PI4P->PIP5K Substrate PfCDPK7 PfCDPK7 PI4P->PfCDPK7 Recruits/Activates PI45P2 Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) PIP5K->PI45P2 PfPI4K->PI4P Phosphorylates CHMFL_PI4K_127 This compound CHMFL_PI4K_127->PfPI4K Inhibits Phospholipid_Biosynthesis Phospholipid Biosynthesis (e.g., Phosphatidylcholine) PfCDPK7->Phospholipid_Biosynthesis Promotes Parasite_Development Parasite Development & Merozoite Formation Phospholipid_Biosynthesis->Parasite_Development Essential for

Caption: PfPI4K signaling pathway in Plasmodium falciparum.

Experimental_Workflow Start Start: New Batch of This compound QC Quality Control - Purity (HPLC/MS) - Solubility Check Start->QC Stock_Prep Stock Solution Preparation (DMSO) QC->Stock_Prep Assay Perform Assay - Biochemical (PI4K) - Cell-based (P. falciparum) Stock_Prep->Assay Data_Analysis Data Analysis - Calculate IC50/EC50 Assay->Data_Analysis Comparison Compare to Reference Batch? Data_Analysis->Comparison Consistent Consistent: Proceed with Experiments Comparison->Consistent Yes Inconsistent Inconsistent: Troubleshoot Comparison->Inconsistent No Troubleshooting_Tree Problem Inconsistent Results? Check_Compound Check Compound Integrity - Fresh Aliquot/Stock - QC of Batch Problem->Check_Compound Check_Assay Review Assay Protocol - Reagent Concentrations - Incubation Times Problem->Check_Assay Check_Biology Verify Biological System - Enzyme Activity - Cell Health/Passage Problem->Check_Biology Solubility Assess Solubility - Visual Inspection - Test in Assay Buffer Check_Compound->Solubility Purity Investigate Purity - HPLC/MS if possible Check_Compound->Purity ATP_Conc Confirm ATP Concentration Check_Assay->ATP_Conc Controls Check Controls - Positive/Negative Check_Assay->Controls

References

Interpreting unexpected phenotypic effects of CHMFL-PI4K-127

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CHMFL-PI4K-127. The information is designed to help interpret unexpected phenotypic effects and address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][2][3] It functions by targeting the ATP-binding pocket of PfPI4K, thereby disrupting its kinase activity.[4] This inhibition is critical for halting the parasite's lifecycle at both the blood and liver stages, making it a promising antimalarial candidate.[1]

Q2: How selective is this compound for P. falciparum PI4K over human PI4K isoforms?

This compound has demonstrated high selectivity for PfPI4K over human lipid and protein kinases. This selectivity is a key feature, minimizing the potential for off-target effects on host cell machinery.

Q3: What are the known effects of inhibiting PI4K in eukaryotic cells?

Phosphatidylinositol 4-kinases (PI4Ks) are crucial enzymes in eukaryotic cells that produce phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid involved in:

  • Membrane trafficking: It plays a vital role in the structure and function of the Golgi apparatus and trans-Golgi network (TGN), regulating the transport of proteins and lipids.

  • Cytoskeletal organization.

  • Regulation of other lipid signaling pathways.

  • Autophagy.

Given these essential roles, inhibition of host cell PI4Ks could potentially disrupt these processes.

Q4: Have any off-target effects or unexpected phenotypes been reported for this compound?

Currently, published literature does not report specific unexpected phenotypic effects or off-target activities for this compound, emphasizing its high selectivity for the parasite's PI4K. However, researchers should remain observant for any deviations from expected outcomes in their experimental models.

Troubleshooting Guide for Unexpected Phenotypes

While this compound is highly selective, it is good practice to consider and investigate unexpected experimental outcomes. This guide provides a framework for troubleshooting potential issues.

Issue 1: I am observing signs of cellular stress or toxicity in my uninfected host cells at high concentrations of this compound.

  • Possible Cause: Although selective, at very high concentrations, the compound might exhibit some off-target inhibition of human PI4K isoforms or other kinases. Inhibition of host PI4Ks can disrupt essential cellular processes, leading to toxicity.

  • Troubleshooting Steps:

    • Confirm Compound Purity and Concentration: Ensure the compound is pure and the final concentration in your experiment is accurate.

    • Perform a Dose-Response Curve: Determine the cytotoxic concentration (CC50) in your specific host cell line and compare it to the effective concentration (EC50) against the parasite. A large therapeutic window would indicate high selectivity.

    • Use Lower Concentrations: If possible, use the lowest effective concentration that achieves the desired anti-parasitic effect to minimize potential host cell effects.

    • Include Control Inhibitors: Use well-characterized, less-selective PI4K inhibitors as positive controls for host cell toxicity to see if the observed phenotype is consistent with general PI4K inhibition.

Issue 2: I am noticing alterations in Golgi morphology or protein secretion in my host cells treated with this compound.

  • Possible Cause: PI4Ks, particularly PI4KIIIβ, are essential for maintaining the structure and function of the Golgi apparatus. Off-target inhibition of this kinase could lead to Golgi fragmentation or disruption of the secretory pathway.

  • Troubleshooting Steps:

    • Golgi Staining: Use immunofluorescence to stain for Golgi-specific markers (e.g., GM130, TGN46) to visualize Golgi morphology in treated versus untreated cells.

    • Secretion Assay: Perform an assay to measure the secretion of a reporter protein to quantify any defects in the secretory pathway.

    • Compare with Known PI4K Inhibitors: Treat cells with a known human PI4KIIIβ inhibitor to see if it phenocopies the effects observed with high concentrations of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other relevant PI4K inhibitors for comparison.

CompoundTargetIC50 / EC50Reference
This compound P. falciparum PI4K (PfPI4K)IC50: 0.9 nM
P. falciparum (3D7 strain)EC50: 25.1 nM
Drug-resistant P. falciparum strainsEC50: 23-47 nM
PIK-93 PI4KIIIβIC50: 19 nM
PI3KγIC50: 16 nM
PI3KαIC50: 39 nM
PI4KIIIbeta-IN-10 PI4KIIIβIC50: 3.6 nM
GSK-A1 PI4KIIIαNot specified, potent inhibitor
AG-1478 EGFRIC50: 3 nM
PI4KIIIα(Inhibits)

Experimental Protocols

Protocol 1: Assessing Host Cell Cytotoxicity

  • Cell Plating: Seed host cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assay: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and calculate the CC50 value using a non-linear regression model.

Protocol 2: Immunofluorescence Staining for Golgi Morphology

  • Cell Culture and Treatment: Grow host cells on glass coverslips in a 24-well plate. Treat the cells with the desired concentration of this compound (and controls) for a specified time (e.g., 24 hours).

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against a Golgi marker (e.g., rabbit anti-GM130) diluted in the blocking buffer for 1 hour.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour in the dark.

  • Mounting and Imaging: Wash with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips on microscope slides. Image the cells using a fluorescence microscope.

Signaling Pathways and Workflows

PI4K_Signaling_Pathway Expected PI4K Signaling Pathway in Host Cells PI Phosphatidylinositol (PI) PI4K PI4K PI->PI4K Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4K->PI4P Phosphorylation Golgi Golgi/TGN Integrity & Trafficking PI4P->Golgi Cytoskeleton Cytoskeletal Organization PI4P->Cytoskeleton Signaling Downstream Signaling (e.g., PIP5K -> PIP2) PI4P->Signaling CHMFL High Concentration This compound (Potential Off-Target) CHMFL->PI4K Potential Inhibition

Caption: Potential off-target effects of this compound on host cell PI4K signaling.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed (e.g., Host Cell Toxicity, Altered Morphology) Step1 Step 1: Verify Compound Concentration & Purity Start->Step1 Step2 Step 2: Perform Dose-Response Curve (CC50 vs EC50) Step1->Step2 High_Selectivity High Selectivity? (Large Therapeutic Window) Step2->High_Selectivity Step3 Step 3: Phenotypic Assays (e.g., Golgi Staining, Secretion Assay) Step4 Step 4: Compare with Known PI4K Inhibitors Step3->Step4 Conclusion Conclusion: - On-target parasite effect? - Potential off-target effect? - Artifact? Step4->Conclusion High_Selectivity->Step3 Yes High_Selectivity->Conclusion No (Re-evaluate)

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

CHMFL-PI4K-127: A Comparative Guide to Its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of CHMFL-PI4K-127, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). The data presented herein is intended to assist researchers in evaluating its potential for further investigation as a therapeutic agent and as a tool for studying the physiological roles of PI4K.

Abstract

This compound is a novel, orally active inhibitor of PfPI4K with an IC50 of 0.9 nM.[1] It demonstrates potent antimalarial activity against both the blood and liver stages of Plasmodium.[1][2][3] A critical attribute of a successful kinase inhibitor is its selectivity, as off-target effects can lead to toxicity and undesirable side effects. This compound has been reported to exhibit high selectivity for PfPI4K over human lipid and protein kinases.[2] This guide summarizes the available quantitative data on its selectivity against a panel of human kinases, providing a direct comparison with its on-target potency.

Performance Comparison

The selectivity of this compound was assessed against several human lipid kinases, including isoforms of phosphoinositide 3-kinase (PI3K) and Vps34. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the compound's selectivity for PfPI4K.

Kinase TargetIC50 (nM)Selectivity (fold vs. PfPI4K)
P. falciparum PI4K (PfPI4K) 0.9 ± 0.1 1
Human PI3Kδ104 ± 3~116
Human PI3Kα191 ± 36~212
Human PI3Kγ324 ± 19~360
Human PI3Kβ392 ± 27~436
Human Vps34681 ± 25~757

Data sourced from MedChemExpress.

The data clearly indicates that this compound is significantly more potent against its intended target, PfPI4K, than against the tested human lipid kinases, with selectivity ranging from over 100-fold to over 750-fold. This high degree of selectivity is a promising characteristic for a drug candidate, as it suggests a lower likelihood of off-target effects mediated by the inhibition of these human kinases.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase assay to determine inhibitor potency, based on the widely used ADP-Glo™ Kinase Assay, which is a common method for kinase selectivity profiling.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates (e.g., lipids, peptides)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase buffer (specific to each kinase)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega), containing:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A typical starting concentration for the dilution series might be 100 µM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase buffer, the purified kinase, and the specific substrate.

    • Add the test compound from the serial dilution series to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a background control.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for each specific kinase).

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ATP Depletion:

    • To stop the kinase reaction and deplete the remaining ATP, add the ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence from all readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

PI4K Signaling Pathway Context

PI4K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol PI PI PI4P PI(4)P PI->PI4P ATP to ADP PIP2 PI(4,5)P2 PI4P->PIP2 ATP to ADP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PI4K PI4K PI4K->PI4P PIP5K PIP5K PIP5K->PIP2 PLC PLC PLC->PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC CHMFL_127 This compound CHMFL_127->PI4K Inhibition

Caption: Simplified PI4K signaling pathway and the inhibitory action of this compound.

Kinase Selectivity Profiling Workflow

Kinase_Profiling_Workflow cluster_prep cluster_assay cluster_analysis compound_prep Compound Dilution (this compound) reaction_setup Set up Kinase Reactions (Kinase, Substrate, ATP, Compound) compound_prep->reaction_setup kinase_panel Human Kinase Panel (e.g., PI3K isoforms) kinase_panel->reaction_setup incubation Incubation reaction_setup->incubation adp_glo ADP-Glo™ Reagent Addition (Stop Reaction & Deplete ATP) incubation->adp_glo detection Kinase Detection Reagent (Luminescence Signal) adp_glo->detection luminescence_reading Luminescence Measurement detection->luminescence_reading data_processing Calculate % Inhibition luminescence_reading->data_processing ic50_determination IC50 Curve Fitting data_processing->ic50_determination selectivity_profile Generate Selectivity Profile ic50_determination->selectivity_profile

Caption: General workflow for determining the kinase selectivity profile of an inhibitor.

References

Lack of Cross-Resistance of the Novel Antimalarial Candidate CHMFL-PI4K-127 with Known Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of new antimalarial agents with novel mechanisms of action. CHMFL-PI4K-127, a potent and selective inhibitor of P. falciparum phosphatidylinositol 4-kinase (PfPI4K), represents a promising new chemotype. This guide provides a comparative analysis of the cross-resistance profile of this compound against known antimalarials, supported by available experimental data and detailed methodologies.

Executive Summary

This compound demonstrates potent in vitro activity against a panel of drug-resistant P. falciparum strains, with 50% effective concentration (EC50) values ranging from 23 to 47 nM.[1][2][3][4] This suggests a lack of cross-resistance with common antimalarials that target different pathways. The unique mechanism of action, inhibition of PfPI4K, circumvents existing resistance mechanisms, making it a valuable candidate for further development, particularly in regions with high levels of multidrug resistance.

Cross-Resistance Data

The following table summarizes the in vitro activity of this compound against various drug-resistant P. falciparum strains compared to representative data for established antimalarial drugs. It is important to note that the data for known antimalarials are compiled from various studies and are intended to be representative of their general activity against these strains.

Parasite StrainResistance PhenotypeThis compound EC50 (nM)Chloroquine IC50 (nM)Artemisinin (DHA) IC50 (nM)Atovaquone IC50 (nM)Pyrimethamine IC50 (nM)
3D7Drug-Sensitive25.1[1]~10-20~1-2~1-2~100-200
K1Chloroquine-Resistant, Pyrimethamine-Resistant23-47>200~1-2~1-2>2000
Dd2Chloroquine-Resistant, Pyrimethamine-Resistant23-47>200~1-2~1-2>2000
W2Chloroquine-Resistant, Pyrimethamine-Resistant23-47>200~1-2~1-2>2000
IPC 4912Artemisinin-Resistant23-47->10--

EC50/IC50 values for known antimalarials are approximate and gathered from multiple public sources for comparative purposes.

The consistent, low nanomolar activity of this compound across both drug-sensitive and multidrug-resistant parasite lines indicates that its target, PfPI4K, is not affected by the genetic mutations that confer resistance to other antimalarial drugs.

Experimental Protocols

The in vitro activity of this compound and the comparative antimalarials is typically determined using a standardized SYBR Green I-based fluorescence assay.

SYBR Green I-Based In Vitro Drug Susceptibility Assay

This method measures the proliferation of P. falciparum in vitro by quantifying the amount of parasite DNA.

1. Parasite Culture:

  • P. falciparum strains are maintained in continuous culture in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Parasite synchronization at the ring stage is achieved by treatment with 5% D-sorbitol.

2. Drug Plate Preparation:

  • Antimalarial compounds are serially diluted in dimethyl sulfoxide (DMSO) and dispensed into 96-well microtiter plates.

  • The plates are then dried to remove the solvent.

3. Assay Procedure:

  • Synchronized ring-stage parasites are diluted to a parasitemia of 0.5% and a hematocrit of 2%.

  • 200 µL of the parasite culture is added to each well of the drug-coated plates.

  • The plates are incubated for 72 hours under the standard culture conditions.

4. Lysis and Staining:

  • After incubation, the plates are frozen at -80°C to lyse the red blood cells.

  • The plates are thawed, and 100 µL of SYBR Green I lysis buffer (containing 0.2 µL/mL SYBR Green I dye) is added to each well.

  • The plates are incubated in the dark at room temperature for 1 hour.

5. Data Acquisition and Analysis:

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • The fluorescence intensity is proportional to the amount of parasite DNA.

  • The 50% inhibitory concentration (IC50) or effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-resistance of antimalarial compounds in vitro.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_parasites Prepare Synchronized P. falciparum Cultures incubation Add Parasite Culture to Plates & Incubate for 72h prep_parasites->incubation prep_plates Prepare Drug-Coated 96-Well Plates prep_plates->incubation lysis Lyse Cells & Stain with SYBR Green I incubation->lysis readout Measure Fluorescence lysis->readout analysis Calculate IC50/EC50 Values readout->analysis

Caption: In vitro cross-resistance experimental workflow.

PfPI4K Signaling Pathway and Inhibition

This diagram illustrates the role of PfPI4K in the parasite and its inhibition by this compound.

G cluster_pathway PfPI4K Signaling Pathway cluster_downstream Downstream Effects PI Phosphatidylinositol (PI) PI4K PfPI4K PI->PI4K Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4K->PI4P Catalyzes trafficking Vesicular Trafficking (e.g., via Rab11A) PI4P->trafficking phospholipid Phospholipid Biosynthesis (e.g., PC synthesis via PfCDPK7) PI4P->phospholipid inhibitor This compound inhibitor->PI4K Inhibits

Caption: PfPI4K pathway and inhibition by this compound.

Conclusion

The available data strongly indicate that this compound, a selective inhibitor of PfPI4K, does not exhibit cross-resistance with major classes of currently used antimalarial drugs. Its novel mechanism of action makes it a promising candidate for the treatment of malaria, including infections caused by multidrug-resistant strains of P. falciparum. Further clinical evaluation is warranted to fully assess its therapeutic potential.

References

A Head-to-Head Comparison of CHMFL-PI4K-127 and Chloroquine: Mechanisms and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals.

In the landscape of therapeutic development, both novel targeted inhibitors and repurposed drugs with broad-spectrum activity hold significant value. This guide provides a detailed head-to-head comparison of CHMFL-PI4K-127, a potent and selective phosphatidylinositol 4-kinase (PI4K) inhibitor, and chloroquine, a well-established antimalarial and immunomodulatory agent with known antiviral properties. This comparison focuses on their distinct mechanisms of action, presents available quantitative data from experimental studies, and provides detailed experimental protocols for the assays cited.

While both compounds have been investigated for their anti-infective properties, it is crucial to note that the primary focus of research for each has been different. This compound has been predominantly studied for its potent antimalarial activity, whereas chloroquine has a long history of use as an antimalarial and has been more recently investigated for its broad-spectrum antiviral and immunomodulatory effects. Direct comparative studies evaluating the efficacy of both compounds against the same pathogen under identical experimental conditions are currently limited in the public domain. This guide therefore presents a parallel comparison based on the available scientific literature.

Mechanisms of Action

This compound: A Targeted Approach to PI4K Inhibition

This compound is a novel, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][2] This enzyme is crucial for the parasite's life cycle, playing a key role in the generation of phosphatidylinositol 4-phosphate (PI4P), a lipid messenger essential for maintaining the structural integrity of the Golgi apparatus and for vesicular trafficking.[3][4] By inhibiting PfPI4K, this compound disrupts these vital cellular processes in the malaria parasite, leading to its death.[5]

Furthermore, host cell PI4Ks are known to be hijacked by a variety of RNA viruses, including members of the Picornaviridae and Flaviviridae families, to create PI4P-enriched membrane structures that serve as scaffolds for their replication machinery. This dependency on host PI4K suggests that selective inhibitors like this compound could possess broad-spectrum antiviral activity, although specific experimental data on this is not yet widely available.

Chloroquine: A Multi-pronged Agent Affecting Endosomal Trafficking and Immunity

Chloroquine, a 4-aminoquinoline, has a long-standing history as an antimalarial drug. Its primary antimalarial mechanism involves accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite toxicity.

Chloroquine's antiviral activity stems from its ability to act as a weak base, increasing the pH of acidic intracellular organelles such as endosomes and lysosomes. This elevation in pH inhibits the function of pH-dependent proteases that are necessary for the entry and uncoating of many enveloped viruses. By preventing endosomal acidification, chloroquine effectively blocks the fusion of the viral envelope with the endosomal membrane, thus halting the release of the viral genome into the cytoplasm. Additionally, chloroquine has been reported to have immunomodulatory effects, although the precise mechanisms are still being elucidated.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and chloroquine from published studies. It is important to interpret this data within the context of the specific experimental setups, including the cell lines and pathogen strains used.

Table 1: In Vitro Activity of this compound Against Plasmodium falciparum

ParameterTarget/StrainValueReference
IC50 PfPI4K (enzyme)0.9 nM
EC50 P. falciparum (3D7 strain)25.1 nM
EC50 P. falciparum (drug-resistant strains)23-47 nM

Table 2: In Vitro Antiviral Activity of Chloroquine

ParameterVirusCell LineValueReference
EC50 SARS-CoV-2Vero E61.13 µM
EC90 SARS-CoV-2Vero E66.90 µM
EC50 Dengue virus-2VeroVaries by study
EC50 Influenza A virusVariesVaries by study

Table 3: In Vitro Cytotoxicity of Chloroquine

ParameterCell LineValue (at 72h)Reference
CC50 H9C217.1 µM
CC50 HEK2939.883 µM
CC50 IEC-617.38 µM
CC50 Vero92.35 µM
CC50 ARPE-1949.24 µM

Experimental Protocols

1. PI4K Enzymatic Assay (for PI4K Inhibitors like this compound)

This protocol describes a general method for assessing the inhibitory activity of a compound against a phosphatidylinositol 4-kinase.

  • Principle: The assay measures the amount of ADP produced as a result of the kinase transferring a phosphate group from ATP to its lipid substrate, phosphatidylinositol (PI). The amount of ADP is quantified using a luciferase/luciferin-based system.

  • Materials:

    • Recombinant PI4K enzyme

    • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, with DTT added just before use)

    • PI substrate solution

    • ATP solution

    • Test compound (e.g., this compound) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (or similar)

    • 96-well or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • In a multi-well plate, add the PI4K enzyme, PI substrate, and the test compound dilutions. Include a no-enzyme control and a no-compound (vehicle) control.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at room temperature. The reaction time should be within the linear range of the enzyme kinetics.

    • Stop the reaction by adding the ADP-Glo™ reagent, which also depletes the remaining ATP.

    • After a further incubation period (as per the kit manufacturer's instructions), add the kinase detection reagent. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal.

    • Measure the luminescence using a plate reader.

    • The inhibitory activity is calculated as the percentage decrease in the luminescent signal in the presence of the compound compared to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

2. In Vitro Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay (for Chloroquine)

This protocol outlines a common method for evaluating the antiviral activity of a compound by measuring the inhibition of virus-induced cell death.

  • Principle: Many viruses cause visible damage to infected cells, a phenomenon known as the cytopathic effect (CPE). This assay quantifies the ability of a compound to protect cells from CPE.

  • Materials:

    • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

    • Cell culture medium (e.g., MEM with fetal bovine serum)

    • Virus stock with a known titer

    • Test compound (e.g., chloroquine)

    • 96-well cell culture plates

    • Cell viability staining solution (e.g., crystal violet or a tetrazolium-based reagent like MTS)

  • Procedure:

    • Seed the 96-well plates with the host cells and incubate overnight to form a confluent monolayer.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the growth medium from the cells and add the compound dilutions. Include cell-only controls (no virus, no compound), virus controls (virus, no compound), and compound toxicity controls (cells, compound, no virus).

    • Add the virus at a pre-determined multiplicity of infection (MOI) to the wells containing the compound dilutions and the virus control wells.

    • Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-5 days).

    • After the incubation period, assess cell viability. For crystal violet staining, fix the cells with a fixative (e.g., formaldehyde), and then stain the adherent, viable cells with crystal violet solution. For MTS assays, add the reagent directly to the wells and measure the absorbance.

    • Quantify the results. For crystal violet, the dye is solubilized and the absorbance is read on a plate reader. The absorbance is proportional to the number of viable cells.

    • The antiviral activity is expressed as the percentage of CPE reduction. The EC50 (50% effective concentration) is the concentration of the compound that reduces CPE by 50%. The CC50 (50% cytotoxic concentration) is determined from the compound toxicity control wells and is the concentration that reduces cell viability by 50%. The Selectivity Index (SI) is calculated as CC50/EC50.

Visualizations

Signaling Pathways and Experimental Workflows

PI4K_Signaling_Pathway cluster_virus Viral Hijacking of Host PI4K Virus RNA Virus Viral_Proteins Viral Proteins (e.g., NS5A for HCV) Virus->Viral_Proteins releases PI4K Host PI4K Viral_Proteins->PI4K recruits & activates PI Phosphatidylinositol (PI) PI4K->PI phosphorylates CHMFL_127 This compound CHMFL_127->PI4K inhibits PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI->PI4P Replication_Organelle Viral Replication Organelle PI4P->Replication_Organelle forms Replication_Organelle->Virus new virions

Caption: PI4K signaling pathway and its inhibition by this compound.

Chloroquine_Mechanism cluster_entry Viral Entry and Inhibition by Chloroquine Virus Virus Receptor Host Cell Receptor Virus->Receptor binds Endocytosis Endocytosis Receptor->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Acidification Endosomal Acidification (pH drop to ~5.5) Endosome->Acidification Fusion Viral-Endosomal Fusion Acidification->Fusion Release Viral Genome Release Fusion->Release Replication Viral Replication Release->Replication Chloroquine Chloroquine Chloroquine->Endosome accumulates in Chloroquine->Acidification prevents

Caption: Mechanism of chloroquine's antiviral action via endosomal neutralization.

Antiviral_Assay_Workflow start Start plate_cells Plate Host Cells in 96-well Plate start->plate_cells add_compounds Add Serial Dilutions of Test Compound plate_cells->add_compounds add_virus Infect Cells with Virus add_compounds->add_virus incubate Incubate for 3-5 Days add_virus->incubate assess_viability Assess Cell Viability (e.g., Crystal Violet Stain) incubate->assess_viability data_analysis Data Analysis: Calculate EC50, CC50, SI assess_viability->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro antiviral CPE reduction assay.

Conclusion

This compound and chloroquine represent two distinct strategies in the pursuit of anti-infective therapies. This compound is a highly potent and selective inhibitor of a specific parasite enzyme, with a clear mechanism of action that also suggests potential for broader antiviral applications by targeting the corresponding host kinases. In contrast, chloroquine is a repurposed drug with multiple, less specific mechanisms of action, including the disruption of a fundamental cellular process—endosomal acidification—that is exploited by numerous pathogens.

The quantitative data available highlights the potent antimalarial activity of this compound and the in vitro antiviral activity of chloroquine against certain viruses. However, the lack of direct comparative studies and the absence of publicly available antiviral and cytotoxicity data for this compound make a definitive head-to-head comparison of their antiviral potential speculative at this time.

Future research should focus on evaluating the antiviral spectrum of this compound and other selective PI4K inhibitors in relevant in vitro and in vivo models. Such studies, directly comparing these next-generation targeted compounds with established agents like chloroquine, will be crucial in determining their relative therapeutic potential and guiding future drug development efforts. Researchers are encouraged to utilize the provided experimental protocols as a foundation for such comparative investigations.

References

In Vivo Efficacy of CHMFL-PI4K-127 Compared to Pyrimethamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of two antiparasitic compounds: CHMFL-PI4K-127, a novel phosphatidylinositol 4-kinase (PI4K) inhibitor, and pyrimethamine, a well-established dihydrofolate reductase (DHFR) inhibitor. This document summarizes key experimental data, details the methodologies of the cited studies, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound and pyrimethamine are both potent inhibitors of parasitic growth, albeit through different mechanisms of action. While direct head-to-head in vivo comparative studies are not yet available in published literature, this guide consolidates available data for an indirect comparison of their efficacy against Plasmodium species, the causative agents of malaria. This compound demonstrates high potency against both the blood and liver stages of Plasmodium in rodent models.[1][2] Pyrimethamine has a long history of use against both Plasmodium and Toxoplasma gondii and is known to be effective, particularly when used in combination therapies to overcome resistance.

Data Presentation: In Vivo Efficacy Against Plasmodium Species

The following table summarizes the available in vivo efficacy data for this compound and pyrimethamine against Plasmodium species in murine models.

CompoundParasite SpeciesMouse StrainDosageRoute of AdministrationEfficacy MetricOutcomeReference
This compound Plasmodium yoeliiNot Specified80 mg/kg/day for 7 daysOralBlood-stage parasite clearanceCure[3]
This compound Plasmodium bergheiNot Specified1 mg/kg (single dose)OralLiver-stage infectionPrevention of infection[3]
Pyrimethamine Plasmodium yoeliiNot Specified10 mg/kg/dayIntraperitonealParasitemia at day 6 post-infectionSignificant reduction in parasitemia[4]
Pyrimethamine Plasmodium bergheiC57BL/6Not Specified (oral)OralLiver-stage developmentInhibition of liver-stage maturation
Pyrimethamine (in combination with Sulfadoxine) Plasmodium bergheiSwiss albino1.07 mg/kg (pyrimethamine)OralParasitemia inhibition65.1% inhibition

Experimental Protocols

In Vivo Efficacy of this compound against Plasmodium
  • Animal Model: Rodent models, including mice, are utilized for these studies.

  • Parasite Strains: Plasmodium yoelii for blood-stage efficacy and Plasmodium berghei for liver-stage efficacy are commonly used.

  • Infection Protocol:

    • Blood-Stage Infection: Mice are infected with P. yoelii-infected red blood cells.

    • Liver-Stage Infection: Mice are infected with P. berghei sporozoites.

  • Treatment Regimen:

    • Blood-Stage: Oral administration of this compound at a dose of 80 mg/kg daily for seven days.

    • Liver-Stage: A single oral dose of 1 mg/kg of this compound.

  • Efficacy Assessment:

    • Blood-Stage: Monitoring of parasitemia in blood smears to determine parasite clearance.

    • Liver-Stage: Assessment of the parasite load in the liver to determine the prevention of infection.

In Vivo Efficacy of Pyrimethamine against Plasmodium
  • Animal Model: Various mouse strains are used, including Swiss Webster and C57BL/6 mice.

  • Parasite Strains: Plasmodium berghei and Plasmodium yoelii are common rodent malaria parasites used in these studies.

  • Infection Protocol: Mice are infected intraperitoneally with P. berghei or P. yoelii-infected erythrocytes.

  • Treatment Regimen:

    • Pyrimethamine is administered orally or intraperitoneally.

    • Dosages can vary, with examples including 10 mg/kg/day intraperitoneally for P. yoelii infection or as part of a combination therapy (e.g., with sulfadoxine) at lower concentrations for P. berghei.

  • Efficacy Assessment:

    • Monitoring of parasitemia levels in the blood.

    • Assessment of mean survival time of the infected mice.

    • For liver-stage studies, quantification of parasite load in the liver.

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action

The distinct mechanisms of action of this compound and pyrimethamine are illustrated in the following diagrams.

cluster_chmfl This compound Pathway This compound This compound PI4K PI4K This compound->PI4K Phosphatidylinositol (PI) Phosphatidylinositol (PI) Phosphatidylinositol 4-phosphate (PI4P) Phosphatidylinositol 4-phosphate (PI4P) Phosphatidylinositol (PI)->Phosphatidylinositol 4-phosphate (PI4P) PI4K PI4P PI4P Vesicular Trafficking\n& Phospholipid Biosynthesis Vesicular Trafficking & Phospholipid Biosynthesis PI4P->Vesicular Trafficking\n& Phospholipid Biosynthesis Parasite Growth Inhibition Parasite Growth Inhibition Vesicular Trafficking\n& Phospholipid Biosynthesis->Parasite Growth Inhibition

Caption: this compound inhibits PI4K, disrupting essential parasite processes.

cluster_pyrimethamine Pyrimethamine Pathway Pyrimethamine Pyrimethamine Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) Pyrimethamine->Dihydrofolate Reductase (DHFR) Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Nucleic Acid Synthesis Nucleic Acid Synthesis Tetrahydrofolate->Nucleic Acid Synthesis Parasite Growth Inhibition Parasite Growth Inhibition Nucleic Acid Synthesis->Parasite Growth Inhibition

Caption: Pyrimethamine blocks the folic acid synthesis pathway by inhibiting DHFR.
Experimental Workflow

The generalized workflow for evaluating the in vivo efficacy of these compounds is depicted below.

cluster_assessment Efficacy Assessment Animal Model Selection\n(e.g., Mice) Animal Model Selection (e.g., Mice) Parasite Infection\n(e.g., P. berghei, P. yoelii) Parasite Infection (e.g., P. berghei, P. yoelii) Animal Model Selection\n(e.g., Mice)->Parasite Infection\n(e.g., P. berghei, P. yoelii) Treatment Groups\n(Vehicle, this compound, Pyrimethamine) Treatment Groups (Vehicle, this compound, Pyrimethamine) Parasite Infection\n(e.g., P. berghei, P. yoelii)->Treatment Groups\n(Vehicle, this compound, Pyrimethamine) Drug Administration\n(Oral/IP, Dosing Regimen) Drug Administration (Oral/IP, Dosing Regimen) Treatment Groups\n(Vehicle, this compound, Pyrimethamine)->Drug Administration\n(Oral/IP, Dosing Regimen) Efficacy Assessment Efficacy Assessment Drug Administration\n(Oral/IP, Dosing Regimen)->Efficacy Assessment Data Analysis\n(Parasitemia, Survival) Data Analysis (Parasitemia, Survival) Efficacy Assessment->Data Analysis\n(Parasitemia, Survival) Blood Smear Analysis Blood Smear Analysis Liver Load Quantification Liver Load Quantification Survival Monitoring Survival Monitoring

Caption: Standard workflow for in vivo efficacy testing of antimalarial compounds.

Conclusion

Both this compound and pyrimethamine show significant in vivo efficacy against Plasmodium species. This compound is a promising new candidate with a novel mechanism of action, demonstrating potent activity against both liver and blood stages of malaria parasites. Pyrimethamine remains a relevant therapeutic, particularly in combination regimens, although its efficacy can be challenged by the emergence of drug resistance. Further direct comparative studies are warranted to definitively establish the relative in vivo efficacy of these two compounds.

References

Validating CHMFL-PI4K-127 Target Engagement in Plasmodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the target engagement of CHMFL-PI4K-127, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), against other notable PfPI4K inhibitors. This document outlines experimental data, detailed protocols for key assays, and visual workflows to facilitate a clear understanding of the available validation techniques.

This compound is a highly selective and potent inhibitor of PfPI4K, demonstrating significant activity against both the blood and liver stages of the Plasmodium parasite.[1][2][3][4] Effective validation of its engagement with PfPI4K is crucial for advancing its development as a potential antimalarial therapeutic. This guide compares this compound with other well-characterized PfPI4K inhibitors, such as MMV390048 and KAI407, across various target engagement assays.

Comparative Performance of PfPI4K Inhibitors

The following tables summarize the available quantitative data for this compound and its key alternatives. This data provides a baseline for comparing their biochemical potency and cellular activity.

Table 1: Biochemical and Cellular Activity of PfPI4K Inhibitors

CompoundPfPI4K IC50 (nM)P. falciparum EC50 (nM)Reference(s)
This compound0.925.1[3]
MMV390048~3.428
KAI407-~27-70
UCT94323 (PvPI4K)6.9

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PfPI4K by 50%. EC50 values represent the concentration required to inhibit the growth of P. falciparum in cellular assays by 50%. PvPI4K refers to P. vivax PI4K.

Experimental Protocols for Target Engagement Validation

Validating that a compound directly interacts with its intended target within the complex cellular environment of the parasite is a critical step in drug development. Several biophysical and cell-based assays can be employed for this purpose.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context. The principle is based on the ligand-induced stabilization of the target protein, leading to a higher melting temperature.

Detailed Protocol for CETSA in P. falciparum

This protocol is adapted from a comprehensive method published in Nature Protocols.

  • Parasite Culture and Treatment:

    • Culture P. falciparum-infected erythrocytes to the desired stage (e.g., trophozoites).

    • Treat the infected red blood cells with a range of concentrations of the test compound (e.g., this compound) or vehicle control (DMSO) for a defined period.

  • Heat Treatment:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Denature and digest the proteins into peptides.

    • Analyze the peptide abundance using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Generate melting curves by plotting the relative amount of soluble PfPI4K at each temperature.

    • The shift in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement.

Thermal Shift Assay (TSA) with Recombinant Protein

TSA, also known as differential scanning fluorimetry, provides a more direct measure of target engagement using purified recombinant protein.

Detailed Protocol for TSA with Recombinant PfPI4K

This protocol is based on generalized TSA procedures.

  • Reaction Setup:

    • In a 96-well PCR plate, prepare a reaction mixture containing purified recombinant PfPI4K protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the test compound at various concentrations or a vehicle control.

    • Ensure the final buffer conditions are optimized for protein stability.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal ramp, gradually increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

  • Fluorescence Monitoring:

    • Continuously monitor the fluorescence intensity during the temperature ramp. As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The melting temperature (Tm) is the midpoint of the transition.

    • A positive shift in the Tm (ΔTm) in the presence of the compound indicates stabilization of the protein and therefore direct binding.

Kinobeads Competition Binding Assay

This chemoproteomic approach is used to assess the selectivity of a kinase inhibitor across the kinome.

Detailed Protocol for Kinobeads Assay with P. falciparum Lysate

This protocol is based on methodologies used for MMV390048 target identification.

  • Lysate Preparation:

    • Prepare a lysate from cultured P. falciparum-infected erythrocytes.

  • Competition Binding:

    • Incubate the parasite lysate with the test compound (e.g., this compound) at various concentrations.

  • Kinobeads Pulldown:

    • Add kinobeads (sepharose beads coupled with broad-spectrum kinase inhibitors) to the lysate and incubate to allow binding of kinases.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

  • Proteomic Analysis:

    • Identify and quantify the eluted kinases using LC-MS/MS.

  • Data Analysis:

    • A dose-dependent decrease in the amount of PfPI4K pulled down by the kinobeads in the presence of the test compound indicates that the compound is competing for the ATP-binding site of PfPI4K.

Visualizing Workflows and Pathways

Experimental Workflow for Target Validation

The following diagram illustrates the general workflow for validating the target engagement of a PfPI4K inhibitor.

G cluster_invitro In Vitro / Biochemical Assays cluster_incellulo In Cellulo / Cellular Assays recombinant_protein Purified Recombinant PfPI4K Protein tsa Thermal Shift Assay (TSA) recombinant_protein->tsa Direct Binding (ΔTm) data_analysis Data Analysis & Comparative Assessment tsa->data_analysis parasite_culture P. falciparum -infected RBCs cetsa Cellular Thermal Shift Assay (CETSA) parasite_culture->cetsa Target Stabilization in cells kinobeads Kinobeads Competition Binding parasite_culture->kinobeads Target Competition in lysate cetsa->data_analysis kinobeads->data_analysis compound This compound (or alternative) compound->tsa compound->cetsa compound->kinobeads

Caption: Workflow for validating PfPI4K inhibitor target engagement.

PfPI4K Signaling Pathway

Inhibition of PfPI4K disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a crucial lipid second messenger. This disruption has downstream consequences on various cellular processes, including phospholipid biosynthesis, which is vital for parasite membrane formation and growth.

G cluster_membrane Parasite Membranes cluster_downstream Downstream Effectors & Processes pi Phosphatidylinositol (PI) pfpi4k PfPI4K pi->pfpi4k Substrate pi4p Phosphatidylinositol 4-phosphate (PI4P) pfpk7 PfCDPK7 Localization & Activation pi4p->pfpk7 pfpi4k->pi4p Phosphorylation chmfl This compound chmfl->pfpi4k Inhibition pl_synthesis Phospholipid Biosynthesis pfpk7->pl_synthesis membrane_trafficking Vesicular Trafficking & Membrane Formation pl_synthesis->membrane_trafficking parasite_growth Parasite Growth & Replication membrane_trafficking->parasite_growth

Caption: PfPI4K signaling pathway and its inhibition.

By employing the assays and understanding the pathways described in this guide, researchers can effectively validate the target engagement of this compound and other PfPI4K inhibitors, contributing to the development of novel and potent antimalarial drugs.

References

A Comparative Analysis of Bipyridine-Sulfonamide PI4K Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of bipyridine-sulfonamide phosphatidylinositol 4-kinase (PI4K) inhibitors against other notable PI4K inhibitors. The following sections provide quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support your research and development efforts.

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play crucial roles in cellular signaling, membrane trafficking, and the replication of various pathogens.[1][2] These enzymes catalyze the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key second messenger and a precursor for other phosphoinositides.[1] The PI4K family is divided into two main types, Type II (PI4KIIα and PI4KIIβ) and Type III (PI4KIIIα and PI4KIIIβ), each with distinct subcellular localizations and functions.[3] Their involvement in diseases such as cancer and infectious diseases, particularly malaria, has made them attractive targets for drug discovery.[2]

A novel class of PI4K inhibitors characterized by a bipyridine-sulfonamide scaffold has recently emerged, showing significant promise, particularly in the context of anti-malarial drug development. This guide focuses on a comparative analysis of these inhibitors, with a primary focus on CHMFL-PI4K-127, a potent inhibitor of Plasmodium falciparum PI4K (PfPI4K).

Data Presentation: A Comparative Look at PI4K Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of the bipyridine-sulfonamide inhibitor this compound compared to other classes of PI4K inhibitors. This data is essential for evaluating the potential of these compounds in research and therapeutic applications.

Table 1: In Vitro Potency of PI4K Inhibitors against Plasmodium falciparum PI4K (PfPI4K)

CompoundChemical ClassTargetIC50 (nM)EC50 vs. P. falciparum (nM)
This compound Bipyridine-Sulfonamide PfPI4K 0.9 25.1
MMV390048AminopyridinePfPI4KKdapp = 30028
UCT9432-AminopyrazinePvPI4K234.7 - 5.4

Table 2: Selectivity Profile of PI4K Inhibitors

CompoundTargetIC50 (nM)Selectivity (Fold vs. Target)
This compound PfPI4K 0.9 -
PI3Kδ104116
PI3Kα191212
PI3Kγ324360
PI3Kβ392436
Vps34681757
UCT943PvPI4K23-
Human PI4Kβ5400>200
BF738735PI4KIIIβ5.7-
PI4KIIIα1700~300
PIK-93PI4KIIIβ19-
PI3Kγ16~0.8
PI3Kα39~2
PI4K-IN-1PI4KIIIαpIC50 = 9.0-
PI4KIIIβpIC50 = 6.6~251
PI3KγpIC50 = 5.010,000
UCB9608PI4KIIIβ11-

Note: A higher fold selectivity indicates greater specificity for the target kinase.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for key experiments cited in the comparison.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against PI4K.

Objective: To quantify the enzymatic activity of PI4K in the presence of varying concentrations of an inhibitor to determine its IC50 value.

Materials:

  • Recombinant PI4K enzyme (e.g., PfPI4K, human PI4KIIIα, PI4KIIIβ)

  • PI4K substrate (e.g., Phosphatidylinositol)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white opaque plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a multiwell plate, add the kinase, substrate, and test inhibitor at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final reaction volume and concentrations of enzyme, substrate, and ATP should be optimized for the specific kinase being tested.

  • Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Antiplasmodial Activity Assay

This protocol outlines a standard method for assessing the efficacy of compounds against the blood stages of P. falciparum.

Objective: To determine the 50% effective concentration (EC50) of a compound required to inhibit the growth of P. falciparum in vitro.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells

  • Complete culture medium (e.g., RPMI 1640 supplemented with human serum or Albumax II)

  • Test compound dissolved in DMSO

  • SYBR Green I nucleic acid stain or [3H]-hypoxanthine

  • 96-well microtiter plates

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

  • Fluorescence plate reader or liquid scintillation counter

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells. Synchronize the parasite culture to the ring stage.

  • Assay Setup: In a 96-well plate, add serial dilutions of the test compound.

  • Inoculation: Add the synchronized ring-stage parasite culture to each well at a defined parasitemia and hematocrit.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2).

  • Growth Inhibition Measurement:

    • SYBR Green I Assay: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure the fluorescence, which is proportional to the parasite density.

    • [3H]-Hypoxanthine Incorporation Assay: During the last 24 hours of incubation, add [3H]-hypoxanthine to the wells. Parasites incorporate the radiolabel into their nucleic acids. After incubation, harvest the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of growth inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of bipyridine-sulfonamide PI4K inhibitors.

Signaling Pathway

PI4K_Signaling_Pathway_in_Plasmodium cluster_membrane Parasite Membrane PI PI PI4P PI4P PI->PI4P Phosphorylation PfCDPK7 PfCDPK7 PI4P->PfCDPK7 Binds to PH domain PfPI4K PfPI4K PfPI4K->PI4P ADP ADP PfPI4K->ADP Inhibitor Bipyridine-Sulfonamide Inhibitor (e.g., this compound) Inhibitor->PfPI4K Inhibition ATP ATP ATP->PfPI4K Vesicular_Localization Vesicular Localization PfCDPK7->Vesicular_Localization Phospholipid_Biosynthesis Phospholipid Biosynthesis Vesicular_Localization->Phospholipid_Biosynthesis Parasite_Development Parasite Development Phospholipid_Biosynthesis->Parasite_Development

Caption: PI4K signaling pathway in Plasmodium falciparum.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incellulo Cell-Based Assays cluster_invivo In Vivo Evaluation Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 Kinase_Assay->IC50 Selectivity_Profiling Selectivity Profiling (vs. human kinases) IC50->Selectivity_Profiling Animal_Model Animal Model of Malaria Selectivity_Profiling->Animal_Model Antiplasmodial_Assay Antiplasmodial Assay (P. falciparum culture) EC50 Determine EC50 Antiplasmodial_Assay->EC50 EC50->Animal_Model Efficacy Assess Efficacy Animal_Model->Efficacy Start Compound Synthesis (Bipyridine-Sulfonamide) Start->Kinase_Assay Start->Antiplasmodial_Assay

Caption: General experimental workflow for PI4K inhibitor evaluation.

References

A Head-to-Head Battle Against Malaria: Benchmarking CHMFL-PI4K-127 with Standard-of-Care Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing global fight against malaria, the emergence of novel drug candidates with unique mechanisms of action is paramount to overcoming the challenge of drug resistance. This guide provides a comprehensive comparison of a promising new investigational drug, CHMFL-PI4K-127, against current standard-of-care antimalarials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of efficacy data and experimental protocols to inform future research and development efforts.

This compound is a potent and highly selective inhibitor of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a crucial enzyme for parasite development.[1][2] This novel mechanism of action presents a potential breakthrough in combating drug-resistant malaria strains. This guide benchmarks this compound against the World Health Organization (WHO)-recommended artemisinin-based combination therapies (ACTs) and other widely used antimalarials.

Comparative Efficacy Analysis

The following tables summarize the in vitro and in vivo efficacy of this compound compared to standard-of-care antimalarials.

Table 1: In Vitro Activity against Plasmodium falciparum
Antimalarial AgentTarget/Mechanism of ActionIC₅₀/EC₅₀ (nM) against Drug-Sensitive Strains (e.g., 3D7, NF54)IC₅₀/EC₅₀ (nM) against Drug-Resistant Strains (e.g., K1, Dd2, W2)
This compound PfPI4K InhibitorIC₅₀: 0.9 nM (PfPI4K)[1][2], EC₅₀: 25.1 nM (3D7)[1]EC₅₀: 23-47 nM
Artemether-Lumefantrine Heme detoxification inhibition (Artemether); unknown (Lumefantrine)Artemether: ~1.6-3.2 nM, Lumefantrine: ~1.4-96 nMVariable, dependent on resistance markers
Artesunate-Amodiaquine Heme detoxification inhibition (Artesunate); Heme polymerization inhibition (Amodiaquine)Artesunate: ~0.6-60 nM, Amodiaquine (as desethylamodiaquine): ~29 nMAmodiaquine resistance associated with pfcrt and pfmdr1 mutations
Dihydroartemisinin-Piperaquine Heme detoxification inhibition (Dihydroartemisinin); Heme polymerization inhibition (Piperaquine)Dihydroartemisinin: ~1-2 nM, Piperaquine: ~32-81.3 nMPiperaquine resistance associated with pfpm2 amplification
Chloroquine Heme polymerization inhibition6.5-16.8 nM (sensitive strains)90.2-158 nM (resistant strains)
Atovaquone-Proguanil Mitochondrial electron transport chain inhibition (Atovaquone); DHFR inhibition (Proguanil metabolite)Atovaquone: ~0.83-10 nM, Proguanil: ~2-71 µMAtovaquone resistance linked to cytochrome b mutations
Table 2: In Vivo Efficacy in Rodent Models (Plasmodium berghei)
Antimalarial AgentDosing Regimen (Oral, unless specified)Efficacy EndpointReference
This compound 80 mg/kg/day (blood stage); 1 mg/kg single dose (liver stage)Curative (blood stage); Prophylactic (liver stage)
Artemether-Lumefantrine VariableHigh cure rates in various mouse models
Artesunate-Amodiaquine VariableED₅₀/ED₉₀ of Amodiaquine: 0.95/4.29 mg/kg (sensitive)
Dihydroartemisinin-Piperaquine 1.71/13.7 mg/kg/day76.6% parasite inhibition (suppressive test)
Chloroquine 10-20 mg/kg/dayEffective against sensitive strains, reduced efficacy against resistant strains
Atovaquone-Proguanil VariableED₅₀/ED₉₀ data not consistently reported, but demonstrates efficacy

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Fluorescence Assay

This assay is a widely used method for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.

  • Plasmodium falciparum Culture: Parasites are cultured in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Cultures are maintained in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Drug Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.

  • Assay Plate Preparation: In a 96-well plate, synchronized ring-stage parasites are added to wells containing the serially diluted compounds. Control wells with no drug and wells with uninfected erythrocytes are also included.

  • Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with the parasitic DNA.

  • Fluorescence Reading: The plate is incubated in the dark at room temperature for 1 hour, and fluorescence is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. IC₅₀ values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy Testing: Peter's 4-Day Suppressive Test

This standard in vivo assay evaluates the schizonticidal activity of a compound in a murine model.

  • Animal Model: Swiss albino mice are typically used.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

  • Drug Administration: The test compound is administered orally or via the desired route once daily for four consecutive days, starting a few hours after parasite inoculation. A vehicle control group and a positive control group (e.g., treated with chloroquine) are included.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Calculation of Parasite Suppression: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite suppression.

  • ED₅₀ and ED₉₀ Determination: To determine the effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀), the test is repeated with a range of drug concentrations. The results are then analyzed using a suitable statistical method, such as linear regression.

Visualizing Pathways and Workflows

Signaling Pathway of PfPI4K

PI4K_Pathway Simplified Putative Pathway of PfPI4K Action PI Phosphatidylinositol (PI) PfPI4K Plasmodium falciparum PI(4)K (PfPI4K) PI->PfPI4K PIP Phosphatidylinositol 4-phosphate (PI4P) PfPI4K->PIP ATP to ADP Effector Downstream Effectors (e.g., PI4P-binding proteins) PIP->Effector Vesicle Vesicular Trafficking Protein Secretion Effector->Vesicle Parasite Parasite Survival & Proliferation Vesicle->Parasite CHMFL This compound CHMFL->PfPI4K

Caption: PfPI4K phosphorylates PI to generate PI4P, a key signaling lipid.

Experimental Workflow for Antimalarial Drug Evaluation

Antimalarial_Workflow General Workflow for Preclinical Antimalarial Drug Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_culture P. falciparum Culture invitro_assay SYBR Green I Assay invitro_culture->invitro_assay invitro_ic50 IC50 Determination invitro_assay->invitro_ic50 invivo_model Rodent Model Infection (P. berghei) invivo_test 4-Day Suppressive Test invivo_model->invivo_test invivo_ed50 ED50/ED90 Determination invivo_test->invivo_ed50 start New Compound (e.g., this compound) cluster_invitro cluster_invitro start->cluster_invitro decision Promising Candidate? further_dev Further Development (Toxicity, PK/PD) decision->further_dev cluster_invivo cluster_invivo decision->cluster_invivo Yes cluster_invitro->decision cluster_invivo->further_dev

Caption: A streamlined workflow for evaluating new antimalarial compounds.

Conclusion

This compound demonstrates potent in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum, with a novel mechanism of action targeting PfPI4K. Its in vivo efficacy in rodent models against both blood and liver stages of the parasite further underscores its potential as a next-generation antimalarial. While direct comparative clinical data is not yet available, the preclinical data presented in this guide suggests that this compound is a promising candidate that warrants further investigation and development. Continued research is essential to fully elucidate its clinical potential in the global effort to eradicate malaria.

References

Assessing the Therapeutic Window of CHMFL-PI4K-127: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the therapeutic window of CHMFL-PI4K-127, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). This document objectively compares its performance with other notable PI4K inhibitors, supported by available experimental data, to aid in the evaluation of its potential as an antimalarial drug candidate.

This compound has emerged as a promising antimalarial compound due to its high potency and selectivity against the parasite's PI4K, a crucial enzyme for its survival.[1] This guide synthesizes the current knowledge on this compound, focusing on its efficacy, selectivity, and available safety-related data to delineate its therapeutic window. Comparisons are drawn with other well-characterized PI4K inhibitors, MMV390048 and KDU691, to provide a broader context for its evaluation.

Comparative Efficacy and Selectivity

The therapeutic potential of a drug candidate is initially assessed by its in vitro potency against its intended target and its selectivity over host enzymes. The following tables summarize the available data for this compound and its comparators.

Table 1: In Vitro Potency of PI4K Inhibitors

CompoundTargetIC50 (nM)P. falciparum StrainEC50 (nM)
This compound PfPI4K0.93D725.1
Drug-resistant strains23-47
MMV390048PfPI4K-NF5428
PvPI4K---
KDU691PfPI4K-Multiple drug-resistant strains27-70
P. yoelii liver stage160--
P. cynomolgi hypnozoites~196--

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Data for this compound from[1], MMV390048 from[2], and KDU691 from[3].

Table 2: Selectivity Profile of this compound Against Human Kinases

Human KinaseIC50 (nM)
PI3Kδ104 ± 3
PI3Kα191 ± 36
PI3Kγ324 ± 19
PI3Kβ392 ± 27
Vps34681 ± 25

Data from MedChemExpress product page for this compound.

The high selectivity of this compound for PfPI4K over human PI3K isoforms is a key indicator of a potentially wide therapeutic window, suggesting a lower likelihood of off-target effects related to the inhibition of these host kinases.

In Vivo Efficacy

Preclinical in vivo studies are crucial for evaluating the translation of in vitro potency to therapeutic effect in a living organism.

Table 3: In Vivo Antimalarial Efficacy

CompoundAnimal ModelParasite StageDosing RegimenOutcome
This compound Rodent modelBlood stage80 mg/kgEfficacious
Rodent modelLiver stage1 mg/kgEfficacious
MMV390048Humanized SCID mice (P. falciparum)Blood stage0.57 mg/kg (ED90)Effective parasite clearance
KDU691Mice (P. berghei)Prophylactic7.5 mg/kg (single dose)Complete protection

Data for this compound from[1], MMV390048 from, and KDU691 from.

Safety and Tolerability Profile

A comprehensive assessment of the therapeutic window requires a thorough evaluation of the compound's safety profile. While specific toxicology studies with IC50 values in mammalian cell lines for this compound are not publicly available, information on comparator compounds provides an initial benchmark.

  • This compound: Stated to have high selectivity against human lipid and protein kinases, suggesting a favorable safety profile. However, quantitative cytotoxicity data is not available in the reviewed literature.

  • MMV390048: Generally well-tolerated in Phase I clinical studies in healthy volunteers at single doses up to 120 mg. Mild adverse events reported in a Phase IIa study in patients with P. vivax malaria included headache and gastrointestinal symptoms.

  • KDU691: In vivo studies in rhesus macaques showed a transient yellow skin discoloration from the fourth day of dosing, which was attributed to an accumulation of endogenous bilirubin.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches, the following diagrams are provided.

PI4K_Signaling_Pathway cluster_membrane Plasma Membrane PI PI PI4P PI(4)P PI->PI4P ATP to ADP PIP2 PI(4,5)P2 PI4P->PIP2 PIP5K PLC PLC PIP2->PLC PI4K PI4K PI4K->PI4P Catalyzes Downstream Downstream Signaling (e.g., Vesicle Trafficking, Cytoskeleton Regulation) PLC->Downstream CHMFL127 This compound CHMFL127->PI4K Inhibits

Caption: Simplified PI4K Signaling Pathway and the inhibitory action of this compound.

Therapeutic_Window_Assessment cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment in_vitro_potency In Vitro Potency (Kinase Assay, IC50) cell_potency Cell-Based Potency (P. falciparum Assay, EC50) in_vitro_potency->cell_potency in_vivo_efficacy In Vivo Efficacy (Rodent Malaria Models) cell_potency->in_vivo_efficacy therapeutic_window Therapeutic Window (Therapeutic Index) in_vivo_efficacy->therapeutic_window in_vitro_selectivity In Vitro Selectivity (Human Kinase Panel, IC50) cytotoxicity Cytotoxicity (Mammalian Cell Lines, IC50) in_vitro_selectivity->cytotoxicity in_vivo_toxicity In Vivo Toxicity (Rodent Models, MTD) cytotoxicity->in_vivo_toxicity in_vivo_toxicity->therapeutic_window

Caption: Experimental workflow for assessing the therapeutic window of a drug candidate.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are generalized protocols for key assays used in the evaluation of PI4K inhibitors.

In Vitro Kinase Inhibition Assay (Adapted for PfPI4K)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PfPI4K.

  • Materials: Recombinant PfPI4K enzyme, phosphatidylinositol (PI) substrate, ATP, kinase assay buffer, test compound (e.g., this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the PfPI4K enzyme to the kinase assay buffer.

    • Add the diluted test compound to the wells and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding a mixture of PI substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Anti-plasmodial Assay (P. falciparum Growth Inhibition)
  • Objective: To determine the half-maximal effective concentration (EC50) of a test compound against the blood stage of P. falciparum.

  • Materials: Synchronized culture of P. falciparum (e.g., 3D7 strain), human red blood cells, culture medium (e.g., RPMI 1640 with supplements), test compound, and a DNA-intercalating fluorescent dye (e.g., SYBR Green I).

  • Procedure:

    • Prepare serial dilutions of the test compound in the culture medium.

    • In a 96-well plate, add the parasitized red blood cell culture (e.g., at 1% parasitemia and 2% hematocrit).

    • Add the diluted test compound to the wells. Include positive (e.g., chloroquine) and negative (vehicle) controls.

    • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

    • After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye.

    • Measure the fluorescence intensity using a microplate reader.

    • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the negative control and plot it against the logarithm of the compound concentration to determine the EC50 value.

Mammalian Cell Cytotoxicity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the viability of a mammalian cell line.

  • Materials: A mammalian cell line (e.g., HEK293T, HepG2), cell culture medium, test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Procedure:

    • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the existing medium with the medium containing the diluted test compound.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

    • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence, which is proportional to the amount of ATP and thus indicative of the number of viable cells.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

This compound demonstrates exceptional potency against P. falciparum PI4K and exhibits significant efficacy in preclinical models of malaria. Its high selectivity over human PI3K isoforms is a promising feature for a favorable therapeutic window. However, a complete assessment of its therapeutic index is currently hampered by the lack of publicly available quantitative data on its cytotoxicity in mammalian cells. Further studies to determine its in vitro cytotoxicity and in vivo maximum tolerated dose are essential to fully delineate its therapeutic window and solidify its position as a viable antimalarial drug candidate. This guide provides a framework for researchers to understand the current standing of this compound and highlights the critical data needed for its continued development.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for CHMFL-PI4K-127

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance on the proper handling and disposal of CHMFL-PI4K-127, a potent and highly selective inhibitor of Plasmodium falciparum PI4K (PfPI4K).[1][2][3][4] Adherence to these procedures is critical to ensure personnel safety and environmental compliance. As with any potent bioactive compound, this compound should be handled with care, and all waste generated should be treated as hazardous.

Personal Protective Equipment (PPE) and Handling Guidelines

All handling and disposal of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure risk. The following personal protective equipment is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from splashes.

  • Respiratory Protection: If there is a risk of aerosolization and work cannot be contained within a fume hood, appropriate respiratory protection should be used.

Waste Segregation and Container Management

Proper segregation of waste streams is fundamental to safe and compliant disposal. All waste contaminated with this compound must be classified as hazardous chemical waste.

Waste StreamContainer TypeLabeling Requirements
Solid Waste Sealable, compatible plastic or glass container."Hazardous Waste," "this compound," list of all chemical constituents (including any contaminated lab supplies like pipette tips, tubes, etc.), approximate quantities, and the date of accumulation.
Liquid Waste Sealable, compatible plastic or glass container with a tightly fitting cap."Hazardous Waste," "this compound," list of all chemical constituents (including solvents such as DMSO and EtOH[2]), approximate concentrations, and the date of accumulation.
Sharps Waste Puncture-resistant sharps container."Hazardous Waste," "Sharps," "Contaminated with this compound."

Key Container Management Practices:

  • Ensure waste containers are made of materials compatible with the waste they hold.

  • Keep containers securely sealed when not in use.

  • Do not overfill waste containers.

  • Store waste containers in a designated, secondary containment area away from incompatible materials.

Step-by-Step Disposal Protocol

  • Decontamination of Labware:

    • All non-disposable labware (e.g., glassware) that has come into contact with this compound should be decontaminated.

    • Rinse the labware with a suitable solvent (such as ethanol or acetone) to remove residual compound.

    • Collect the initial rinsate as hazardous liquid waste.

    • Wash the labware with an appropriate laboratory detergent and water.

  • Disposal of Solid Waste:

    • Place all contaminated disposable items, including gloves, pipette tips, and weighing papers, into the designated solid hazardous waste container.

    • Once the container is full, ensure it is securely sealed and properly labeled.

  • Disposal of Liquid Waste:

    • Collect all solutions containing this compound, including unused stock solutions and experimental waste, in a designated liquid hazardous waste container.

    • Do not mix incompatible waste streams.

    • Ensure the container is tightly sealed and clearly labeled with all components.

  • Final Disposal:

    • Arrange for the collection of all hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for the storage and pickup of hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal A Experiment with This compound B Contaminated Solid Waste (Gloves, Pipette Tips, etc.) A->B C Contaminated Liquid Waste (Solutions, Rinsate) A->C D Contaminated Sharps (Needles, Blades) A->D E Solid Hazardous Waste Container B->E F Liquid Hazardous Waste Container C->F G Sharps Hazardous Waste Container D->G H Label & Seal Containers E->H F->H G->H I Store in Designated Secondary Containment H->I J Arrange for EHS Pickup I->J K Compliant Disposal J->K

References

Essential Safety and Operational Guide for Handling CHMFL-PI4K-127

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CHMFL-PI4K-127. The following procedures are based on best practices for handling potent, novel kinase inhibitors in a laboratory setting.

This compound is a potent and highly selective inhibitor of Plasmodium falciparum PI4K (PfPI4K) kinase.[1] Due to its high potency and the limited availability of specific toxicology data, it is imperative to handle this compound with a high degree of caution to minimize exposure.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesChemical-resistant (e.g., Nitrile)Prevents skin contact with the compound.
Body Protection Lab CoatFull-coverage, buttonedProtects skin and personal clothing from contamination.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedPrevents eye exposure from splashes or airborne particles.
Respiratory Protection Fume HoodCertified and properly functioningMinimizes inhalation of the compound, especially when handling the solid form or preparing solutions.

Experimental Protocols

Safe Handling and Storage Protocol

This protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.

  • Receiving and Unpacking:

    • Upon receipt, visually inspect the package for any signs of damage or leakage.

    • Wear appropriate PPE (lab coat, gloves, safety glasses) before opening the package in a designated area, preferably within a fume hood.

    • Verify the compound's identity and quantity against the shipping documents.

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep it away from incompatible materials such as strong oxidizing agents.

    • The recommended storage temperature should be confirmed with the supplier's Certificate of Analysis.

  • Preparation of Stock Solutions:

    • All weighing and solution preparation must be conducted inside a certified chemical fume hood to prevent inhalation of the powdered compound.

    • Use a dedicated set of spatulas and weighing paper.

    • Clean all equipment thoroughly after use.

    • This compound is soluble in DMSO and EtOH. Prepare solutions in a fume hood.

  • Handling of Solutions:

    • Always wear appropriate PPE when handling solutions containing this compound.

    • Use mechanical pipetting aids; never pipette by mouth.

    • Minimize the creation of aerosols and splashes.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if the spill is large or involves a volatile solvent.

    • For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid creating dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then soap and water.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Includes contaminated gloves, weighing paper, pipette tips, and empty vials.

    • Collect in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Includes unused solutions and contaminated solvents.

    • Collect in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Disposal:

    • Arrange for disposal through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Signaling Pathway and Workflow Diagrams

Safe_Handling_and_Disposal_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive Compound Unpack Unpack in Fume Hood Receive->Unpack Wear PPE Store Store Appropriately Unpack->Store Weigh Weigh in Fume Hood Store->Weigh Wear PPE Dissolve Prepare Stock Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment SolidWaste Collect Solid Waste Experiment->SolidWaste Contaminated materials LiquidWaste Collect Liquid Waste Experiment->LiquidWaste Unused solutions Spill Spill? Experiment->Spill EHS Contact EHS for Disposal SolidWaste->EHS LiquidWaste->EHS SolidSpill Handle Solid Spill Spill->SolidSpill Follow Spill Protocol LiquidSpill Handle Liquid Spill Spill->LiquidSpill Follow Spill Protocol SolidSpill->SolidWaste LiquidSpill->LiquidWaste

Caption: Workflow for safe handling and disposal of this compound.

This comprehensive guide is intended to promote a culture of safety in the laboratory. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. In the absence of a specific SDS, treating novel compounds with the highest level of precaution is the most prudent course of action.

References

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